4-(Trifluoromethyl)benzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZYBOLWRXENKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059817 | |
| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329-15-7 | |
| Record name | 4-(Trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
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| Record name | 4-(Trifluoromethyl)benzoyl chloride | |
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| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
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| Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
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| Record name | α,α,α-trifluoro-p-toluoyl chloride | |
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Foundational & Exploratory
4-(Trifluoromethyl)benzoyl chloride physical properties
An In-depth Technical Guide on the Physical Properties of 4-(Trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its trifluoromethyl group imparts unique properties to target molecules, often enhancing their stability and bioavailability.[1] A thorough understanding of its physical properties is crucial for its effective handling, application in synthetic protocols, and for process optimization. This guide provides a comprehensive overview of the key physical characteristics of this compound, details the experimental methodologies for their determination, and visualizes a key reaction pathway.
Quantitative Physical Properties
The physical properties of this compound have been determined and reported across various sources. The following table summarizes the key quantitative data for this compound.
| Physical Property | Value | Units | Conditions | Reference(s) |
| Molecular Weight | 208.56 | g/mol | [1][2][3][4][5][6][7][8][9] | |
| Boiling Point | 188 - 190 | °C | at 1 atm | [1][2][3] |
| 78 - 79 | °C | at 16 mmHg | [3][9][10] | |
| 185 - 186 | °C | at 745 mmHg | [3] | |
| 184 - 186 | °C | at 750 mmHg | [3] | |
| Melting Point | -3 | °C | [1][2] | |
| Density | 1.404 | g/mL | at 25 °C | [1][3][6][9][10] |
| Refractive Index | 1.476 | n20/D | at 20 °C | [3][6][10] |
| 1.475 - 1.478 | n20/D | at 20 °C | [1][11] | |
| 1.477 | n20/D | [2][3] | ||
| Flash Point | 78 | °C | closed cup | [2][3][6] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized experimental protocols for measuring the key physical properties of liquid compounds like this compound.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin (B1166041) or other suitable heating oil
Procedure:
-
A small amount of the liquid is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in a Thiele tube or an oil bath filled with a high-boiling point liquid like paraffin oil.
-
The bath is heated gently and stirred to ensure uniform temperature distribution.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Melting Point Determination
Since this compound has a melting point of -3°C, a standard melting point apparatus would need to be adapted for sub-ambient temperatures, or a cryostat could be used. The general principle remains the same.
Apparatus:
-
Melting point apparatus with cooling capabilities or a cryostat
-
Capillary tubes
-
Thermometer
Procedure:
-
A small, finely powdered sample of the solidified compound is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is lowered below the expected melting point and then slowly increased at a controlled rate.
-
The temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Density Determination
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.
-
A known volume of the liquid is added to the container.
-
The container with the liquid is reweighed to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.
Refractive Index Determination
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of the sample liquid are placed on the prism of the refractometer.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Solubility Characteristics
This compound is a reactive acyl chloride. It is soluble in many common aprotic organic solvents. However, it reacts exothermically with protic solvents such as water, alcohols, and amines to form the corresponding carboxylic acid, esters, or amides, respectively.[12] Therefore, when considering its solubility, it is crucial to use anhydrous, inert solvents if the compound is to be recovered unchanged.
General Solubility Testing Protocol for a Reactive Compound:
-
To a small, dry test tube, add a small, measured amount of the solvent to be tested.
-
Carefully add a few drops or a small, weighed amount of this compound.
-
Observe for dissolution and any signs of a chemical reaction (e.g., heat generation, gas evolution).
-
If the compound dissolves without apparent reaction, it is considered soluble in that solvent under those conditions.
Chemical Reactivity and Visualization
This compound is a versatile reagent in organic synthesis. One of its notable applications is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. In a typical reaction, it is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield a biaryl ketone.
Suzuki-Miyaura Coupling Reaction Workflow
The following diagram illustrates the generalized workflow for a Suzuki-Miyaura coupling reaction involving an acyl chloride.
References
- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. byjus.com [byjus.com]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 5. uotechnology.edu.iq [uotechnology.edu.iq]
- 6. westlab.com [westlab.com]
- 7. wjec.co.uk [wjec.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]
An In-depth Technical Guide to 4-(Trifluoromethyl)benzoyl Chloride
Introduction
4-(Trifluoromethyl)benzoyl chloride, a halogenated aromatic compound, is a pivotal building block in modern organic synthesis. Its unique chemical structure, featuring an electron-withdrawing trifluoromethyl group and a reactive acyl chloride moiety, makes it a versatile reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, application, and characterization.
| Property | Value |
| Molecular Weight | 208.56 g/mol [1][2][3] |
| Molecular Formula | C₈H₄ClF₃O[1][2][4] |
| CAS Number | 329-15-7[1][2][4] |
| Appearance | Colorless to Yellow Liquid[5] |
| Density | 1.404 g/mL at 25 °C[3][5] |
| Melting Point | -3 °C[5][6] |
| Boiling Point | 188-190 °C[3][5] |
| Refractive Index | n20/D 1.476[3] |
| Flash Point | 78 °C (172.4 °F) - closed cup[3] |
Synthesis Protocol
The synthesis of this compound is commonly achieved through the reaction of 4-(trifluoromethyl)benzoic acid with a chlorinating agent, such as oxalyl chloride, in the presence of a catalyst.[7]
Experimental Methodology
A detailed protocol for the synthesis is as follows:
-
A solution of 20.0 grams (0.105 moles) of 4-trifluoromethylbenzoic acid is prepared in 300 mL of methylene (B1212753) chloride.
-
Four drops of dimethylformamide (DMF) are added to the solution as a catalyst.
-
The stirred solution is cooled to a temperature range of 0-10 °C.
-
To this cooled mixture, 14.7 grams (0.116 moles) of oxalyl chloride is added.
-
Following the addition, the reaction mixture is allowed to warm to ambient temperature.
-
The mixture is then stirred for 18 hours.
-
Finally, the reaction mixture is concentrated under reduced pressure to yield this compound as a semi-solid product.[7]
Synthesis Workflow
Applications in Research and Development
This compound is a valuable reagent due to its ability to introduce the 4-(trifluoromethyl)benzoyl moiety into various molecules. The trifluoromethyl group is known to enhance the metabolic stability, bioavailability, and efficacy of drug candidates.[5][8]
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory and anti-cancer drugs.[9] The incorporation of the trifluoromethyl group can significantly improve the pharmacological properties of active pharmaceutical ingredients.[5][8] For instance, it is a building block for drugs like fluoxetine, a selective serotonin (B10506) reuptake inhibitor.[10]
-
Agrochemicals: In the agrochemical industry, it is used in the formulation of pesticides and herbicides. The trifluoromethyl group enhances the efficacy and stability of these products.[5][8]
-
Material Science: This compound is also utilized in the development of specialty polymers and coatings, contributing to improved chemical resistance and durability.[5][9]
Illustrative Reaction: Suzuki-Miyaura Coupling
A notable reaction involving this compound is the Suzuki-Miyaura coupling. For example, it can undergo a microwave-promoted coupling reaction with phenylboronic acid to synthesize 4-(trifluoromethyl)benzophenone.
Safety and Hazard Information
This compound is a corrosive and hazardous chemical that requires careful handling. The GHS classification and associated precautionary statements are summarized below.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage[1][11] |
| Corrosive to Metals | GHS05 | Danger | H290: May be corrosive to metals[11] |
| Flammable Liquids | GHS02 | Warning | H227: Combustible liquid[11] |
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11][12]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[11][12][13]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[11]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13]
Conclusion
This compound is a chemical compound of significant interest in the fields of medicinal chemistry, agrochemical science, and material science. Its well-defined physicochemical properties and versatile reactivity, particularly in introducing the trifluoromethylbenzoyl group, make it an indispensable tool for the synthesis of novel and enhanced molecules. Adherence to strict safety protocols is imperative when handling this corrosive and hazardous substance. This guide provides a foundational understanding for researchers and developers working with this important chemical intermediate.
References
- 1. This compound | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound 97 329-15-7 [sigmaaldrich.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [myskinrecipes.com]
- 6. parchem.com [parchem.com]
- 7. prepchem.com [prepchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 12. 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8 | TCI AMERICA [tcichemicals.com]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide to 4-(Trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzoyl chloride, a key building block in modern organic synthesis. Its unique properties, conferred by the trifluoromethyl group, make it an invaluable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.
Chemical Structure and Properties
This compound is an acyl chloride derivative of benzoic acid, characterized by a trifluoromethyl group at the para position of the benzene (B151609) ring. This electron-withdrawing group significantly influences the reactivity of the acyl chloride moiety, enhancing its electrophilicity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄ClF₃O | [1][2][3] |
| Molecular Weight | 208.56 g/mol | [1] |
| CAS Number | 329-15-7 | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 188-190 °C (lit.) | |
| 78-79 °C / 16 mmHg (lit.) | ||
| Density | 1.404 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.476 (lit.) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral information.
Table 2: Spectroscopic Data for this compound
| Spectrum | Key Features | Reference(s) |
| ¹H NMR | Aromatic protons typically appear as two doublets in the region of 7.5-8.2 ppm. | [1][4] |
| ¹³C NMR | Characteristic signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons. | [1][4] |
| IR Spectroscopy | Strong carbonyl (C=O) stretching absorption around 1770-1800 cm⁻¹. | [1][2][5] |
| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation patterns. | [2][6] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of 4-(trifluoromethyl)benzoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride, often with a catalytic amount of dimethylformamide (DMF).[7]
Experimental Protocol: Synthesis from 4-(Trifluoromethyl)benzoic Acid and Oxalyl Chloride[9]
Materials:
-
4-(Trifluoromethyl)benzoic acid (20.0 g, 0.105 mol)
-
Oxalyl chloride (14.7 g, 0.116 mol)
-
Dimethylformamide (DMF) (4 drops)
-
Methylene (B1212753) chloride (300 mL)
Procedure:
-
A solution of 4-(trifluoromethyl)benzoic acid and four drops of dimethylformamide in 300 mL of methylene chloride is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0-10 °C in an ice bath.
-
Oxalyl chloride is added dropwise to the cooled, stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 18 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield this compound.
Synthesis of this compound.
Chemical Reactions and Applications
This compound is a versatile reagent in organic synthesis, primarily used for the introduction of the 4-(trifluoromethyl)benzoyl group into various molecules. Its high reactivity makes it an excellent acylating agent for a wide range of nucleophiles, including amines, alcohols, and phenols.
Amide Formation
The reaction of this compound with primary or secondary amines readily forms the corresponding amides. This reaction is fundamental in the synthesis of many biologically active compounds.
Ester Formation
Esterification can be achieved by reacting this compound with alcohols or phenols, typically in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
Friedel-Crafts Acylation
This compound can be used in Friedel-Crafts acylation reactions to introduce the 4-(trifluoromethyl)benzoyl group onto an aromatic ring, although the trifluoromethyl group is deactivating.
Applications in Drug Discovery
The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. While direct synthesis pathways for blockbuster drugs using this compound are not always explicitly published in readily available literature, it is a key intermediate for compounds bearing the 4-trifluoromethylbenzoyl moiety. For instance, it is a logical precursor for the synthesis of various kinase inhibitors and other therapeutic agents. The synthesis of the multi-kinase inhibitor sorafenib, for example, involves the formation of a urea (B33335) linkage where a related trifluoromethylphenyl isocyanate is often used, which can be derived from precursors like 4-(trifluoromethyl)aniline, which in turn can be synthesized from 4-(trifluoromethyl)benzoic acid derivatives.[8][9][10]
General workflow for acylation reactions.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
|
| Danger | H314: Causes severe skin burns and eye damage. |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from moisture and water, as it reacts to produce hydrogen chloride gas.
-
Store in a tightly sealed container in a cool, dry place.
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
This compound is a cornerstone reagent for the introduction of the 4-(trifluoromethyl)benzoyl moiety in organic synthesis. Its enhanced reactivity and the desirable properties imparted by the trifluoromethyl group make it a valuable tool for researchers and professionals in the pharmaceutical, agrochemical, and material science industries. Proper handling and a thorough understanding of its reactivity are essential for its safe and effective use in the laboratory and in industrial processes.
References
- 1. This compound | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [oakwoodchemical.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. prepchem.com [prepchem.com]
- 8. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Sorafenib [journal11.magtechjournal.com]
Spectral Analysis of 4-(Trifluoromethyl)benzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectral data for 4-(Trifluoromethyl)benzoyl chloride (CAS No: 329-15-7), a crucial reagent and building block in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Weight: 208.56 g/mol [1]
-
Appearance: Colorless to light yellow liquid
-
Key Synonyms: p-(Trifluoromethyl)benzoyl chloride, α,α,α-Trifluoro-p-toluoyl chloride[2][4]
Spectral Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.2 | Doublet | ~8 | Aromatic Protons (ortho to -COCl) |
| ~7.8 | Doublet | ~8 | Aromatic Protons (ortho to -CF₃) |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~167 | Carbonyl Carbon (-COCl) |
| ~136 | Aromatic Carbon (ipso to -COCl) |
| ~135 (quartet) | Aromatic Carbon (ipso to -CF₃) |
| ~131 | Aromatic Carbons (ortho to -COCl) |
| ~126 (quartet) | Aromatic Carbons (ortho to -CF₃) |
| ~123 (quartet) | Trifluoromethyl Carbon (-CF₃) |
Note: The signals for carbons near the -CF₃ group appear as quartets due to C-F coupling.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 | Strong | C=O Stretch (acid chloride) |
| ~1600, ~1490, ~1410 | Medium-Strong | Aromatic C=C Stretch |
| ~1320 | Strong | C-F Stretch |
| ~1180, ~1140 | Strong | C-F Stretch |
| ~860 | Strong | C-H Bend (para-disubstituted benzene) |
| ~750 | Strong | C-Cl Stretch |
Note: The strong absorption band for the carbonyl group is characteristic of acid chlorides and is typically found at a higher wavenumber than for other carbonyl compounds.
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 208 | ~30 | Molecular Ion [M]⁺ |
| 173 | ~100 | [M-Cl]⁺ |
| 145 | ~80 | [M-Cl-CO]⁺ |
| 95 | ~20 | [C₆H₄F]⁺ |
Note: The base peak at m/z 173 corresponds to the stable acylium ion formed by the loss of the chlorine atom.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the sample.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[5][6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection, or more commonly, after separation by Gas Chromatography (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
-
Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for this type of compound.
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.
Visualizations
The following diagrams illustrate the logical workflow of spectral analysis and a plausible fragmentation pathway for this compound in mass spectrometry.
Caption: Workflow for Spectroscopic Analysis.
Caption: Mass Spectrometry Fragmentation Pathway.
References
- 1. This compound | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
4-(Trifluoromethyl)benzoyl chloride solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-(Trifluoromethyl)benzoyl Chloride in Organic Solvents
For researchers, scientists, and professionals engaged in drug development and organic synthesis, a thorough understanding of the solubility of key reagents is paramount for reaction optimization, process development, and safety. This compound (TFMB-Cl), a vital building block in the synthesis of pharmaceuticals and agrochemicals, is a case in point. Its reactivity and solubility characteristics dictate its handling, storage, and application in various chemical transformations. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, supported by a generalized experimental protocol for its determination.
Core Concepts: Solubility of Acyl Chlorides
Acyl chlorides, as a class of compounds, are highly reactive electrophiles. Their solubility is not merely a physical dissolution process but is often intertwined with their chemical reactivity. The powerful electron-withdrawing nature of the chloro and trifluoromethyl groups in this compound makes the carbonyl carbon highly susceptible to nucleophilic attack. Consequently, its interaction with protic solvents (e.g., alcohols, water) leads to rapid solvolysis rather than simple dissolution. In aprotic solvents, while true solubility can be achieved, the presence of even trace amounts of water can lead to decomposition, forming 4-(trifluoromethyl)benzoic acid and hydrochloric acid. Therefore, any discussion or experimental determination of its solubility must be conducted under strictly anhydrous conditions.
Qualitative Solubility Data
Precise quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature, likely due to its high reactivity. However, based on its chemical structure and common applications in organic synthesis, a qualitative assessment of its solubility can be made. The presence of the trifluoromethyl group can, in some cases, enhance solubility in organic solvents. The compound is a liquid at room temperature, which generally favors miscibility with other liquids.
The following table summarizes the expected qualitative solubility of this compound in various organic solvents. This information is derived from its common use as a reagent in these solvents and the general solubility characteristics of similar acyl chlorides.
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale and Remarks |
| Aprotic Nonpolar | Toluene, Hexane | Soluble / Miscible | As a nonpolar aromatic compound, it is expected to be highly soluble in other aromatic and aliphatic hydrocarbon solvents. These are common solvents for reactions involving acyl chlorides. |
| Aprotic Polar | Dichloromethane (DCM), Chloroform | Soluble / Miscible | These are widely used as solvents for reactions with this compound, indicating good solubility. They are relatively inert towards the acyl chloride. |
| Tetrahydrofuran (THF), Diethyl Ether | Soluble / Miscible | Ethers are common aprotic solvents that are generally compatible with acyl chlorides, provided they are rigorously dried. | |
| Acetone, Ethyl Acetate | Soluble / Miscible (with caution) | While likely soluble, the carbonyl groups in these solvents could potentially undergo slow reactions with the highly reactive acyl chloride over time, or in the presence of catalysts. Use of freshly distilled, dry solvents is critical. | |
| Protic | Methanol, Ethanol | Reactive | Reacts rapidly to form the corresponding methyl or ethyl 4-(trifluoromethyl)benzoate. This is a chemical reaction (solvolysis), not a simple dissolution. |
| Water | Reactive | Reacts violently with water to hydrolyze to 4-(trifluoromethyl)benzoic acid and hydrochloric acid[1]. It is not considered soluble but rather decomposes. |
Experimental Protocol for Solubility Determination of a Reactive Acyl Chloride
Given the moisture-sensitive and reactive nature of this compound, a standard experimental protocol for solubility determination must be adapted to ensure accurate and safe measurements. The following is a generalized procedure.
Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent (e.g., dichloromethane, toluene, THF)
-
Inert gas (Nitrogen or Argon)
-
Glass vials with PTFE-lined septa
-
Gas-tight syringes
-
Analytical balance (4-5 decimal places)
-
Temperature-controlled shaker or stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)
Methodology:
-
Preparation of Saturated Solutions:
-
All glassware must be oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a known volume or mass of the anhydrous solvent in a sealed vial. The use of an excess is crucial to ensure that a saturated solution is formed.
-
Securely seal the vials.
-
Place the vials in a temperature-controlled shaker or on a stirrer plate and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully monitored and maintained.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solute settle.
-
To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a controlled temperature.
-
-
Sampling and Dilution:
-
Under an inert atmosphere, carefully withdraw a known volume of the clear supernatant (the saturated solution) using a gas-tight syringe.
-
Immediately transfer the aliquot into a pre-weighed volumetric flask containing a suitable quenching agent (e.g., a known excess of a non-nucleophilic base in a compatible solvent) to prevent decomposition during analysis.
-
Reweigh the volumetric flask to determine the exact mass of the transferred solution.
-
Dilute the sample to the mark with a suitable solvent for analysis.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the prepared sample and the standard solutions using a validated analytical method (HPLC or GC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
The following diagram illustrates the workflow for this experimental protocol.
Caption: Workflow for Determining the Solubility of a Reactive Acyl Chloride.
Signaling Pathways and Logical Relationships
In the context of this technical guide, there are no biological signaling pathways to describe. The logical relationship is the direct impact of the compound's chemical properties on its solubility and the necessary experimental considerations, as outlined in the protocol and the workflow diagram above.
Conclusion
While quantitative solubility data for this compound is scarce, a strong qualitative understanding of its behavior in various organic solvents can be established based on its chemical properties and its use in synthesis. It is highly soluble in common anhydrous aprotic solvents but reacts with protic solvents. For researchers requiring precise solubility values, a carefully designed experimental protocol that accounts for the compound's reactivity and moisture sensitivity is essential. The methodology presented here provides a robust framework for obtaining reliable solubility data for this and other reactive acyl chlorides, thereby facilitating their effective and safe use in research and development.
References
A Deep Dive into the Reactivity of 4-(Trifluoromethyl)benzoyl Chloride with Nucleophiles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of activated acylating agents is paramount for the efficient construction of complex molecular architectures. Among these, 4-(trifluoromethyl)benzoyl chloride stands out as a highly versatile and reactive building block. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the para position of the benzoyl chloride moiety significantly enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of common nucleophiles, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Core Concepts: Enhanced Reactivity of this compound
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus accelerating the rate of nucleophilic attack. The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, acting through a negative inductive effect (-I). This effect is key to the heightened reactivity of this compound compared to unsubstituted benzoyl chloride.
The general mechanism for the reaction of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic acyl substitution pathway, typically a two-step addition-elimination mechanism. The nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl double bond is reformed, yielding the acylated product.
Data Presentation: A Comparative Look at Reactivity
While extensive kinetic data for the reaction of this compound with a wide array of nucleophiles is not centrally compiled, a comparative understanding can be gleaned from solvolysis data of para-substituted benzoyl chlorides. The rate constants for the solvolysis (reaction with the solvent) in 97% w/w hexafluoroisopropanol-water (97H) at 25 °C provide a quantitative measure of their relative reactivities.
| Substituent (Z) | Rate Constant (k/s⁻¹) |
| OMe | 3.21 x 10⁻³[1] |
| Me | 6.28 x 10⁻⁵[1] |
| H | 5.45 x 10⁻⁶[1] |
| Cl | 4.65 x 10⁻⁷[1] |
| CF₃ | (Estimated to be > 4.65 x 10⁻⁷) |
Note: While a specific value for the trifluoromethyl substituent is not provided in the cited source, its strong electron-withdrawing nature suggests a rate constant significantly higher than that of the chloro-substituted analogue.
Furthermore, studies on the alcoholysis of substituted benzoyl chlorides with n-propanol at 25°C have shown a clear trend where electron-withdrawing substituents increase the reaction rate.[2]
| Substituent | Pseudo-first-order rate constant (k, min⁻¹) |
| Unsubstituted | 0.0321[2] |
| m-methoxy | 0.0340[2] |
| p-bromo | 0.0590[2] |
| p-iodo | 0.0617[2] |
| m-iodo | 0.1044[2] |
These data collectively support the principle that the electron-withdrawing trifluoromethyl group in this compound leads to a significantly enhanced reaction rate with nucleophiles compared to unsubstituted or electron-donating substituted benzoyl chlorides.
Reactions with Nucleophiles: A Closer Look
Reaction with Amines: Synthesis of Amides
The reaction of this compound with primary and secondary amines is a facile and high-yielding method for the synthesis of 4-(trifluoromethyl)benzamides. These amides are of significant interest in medicinal chemistry due to the favorable properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity.
General Reaction:
The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.
Reaction with Alcohols: Synthesis of Esters
Similarly, this compound reacts readily with alcohols to form 4-(trifluoromethyl)benzoate esters. The reaction often proceeds under mild conditions, and the use of a base is common to drive the reaction to completion.
General Reaction:
Reaction with Water: Hydrolysis
Like other acyl chlorides, this compound is sensitive to moisture and undergoes hydrolysis to form 4-(trifluoromethyl)benzoic acid. This reaction is generally considered a competing side reaction and should be minimized by using anhydrous solvents and an inert atmosphere during reactions with other nucleophiles.
General Reaction:
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of N-Aryl-4-(trifluoromethyl)benzamide
This protocol describes a general procedure for the amidation of an aromatic amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (B41778) (1.0 equiv)
-
Triethylamine (1.1 equiv)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
To a stirred solution of the substituted aniline (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous dichloromethane at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous dichloromethane dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Characterization of N-[4-(trifluoromethyl)phenyl]benzamide:
-
¹H NMR (400 MHz, d6-DMSO): δ [ppm] = 10.48 (s, 1H), 8.15 (d, J = 8.1 Hz, 2H), 7.92 (d, J = 8.3 Hz, 2H), 7.79 (d, J = 7.6 Hz, 2H), 7.65 (t, J = 7.4 Hz, 1H), 7.58 (t, J = 7.7 Hz, 2H).[3]
-
¹³C NMR (100 MHz, d6-DMSO): δ [ppm] = 165.9, 142.6, 134.9, 132.3, 128.9, 128.0, 126.0 (q, J = 3.8 Hz), 124.5 (q, J = 270.3 Hz), 123.9 (q, J = 32.1 Hz), 120.3.
Protocol 2: Synthesis of Alkyl 4-(trifluoromethyl)benzoate
This protocol outlines a general procedure for the esterification of an alcohol with this compound.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Pyridine (1.2 equiv)
-
Diethyl ether (anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.2 equiv) in anhydrous diethyl ether and add pyridine (1.2 equiv).
-
Cool the mixture to 0 °C and add this compound (1.0 equiv) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the product by distillation or column chromatography.
Mandatory Visualizations
The following diagrams illustrate key aspects of the reactivity of this compound.
References
An In-depth Technical Guide to the Safety Data Sheet of 4-(Trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and emergency procedures for 4-(Trifluoromethyl)benzoyl chloride (CAS No: 329-15-7), a crucial reagent in the synthesis of pharmaceuticals and agrochemicals. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough and reliable guide for laboratory and development settings.
Chemical Identification
-
Chemical Name: this compound
-
Synonyms: α,α,α-Trifluoro-p-toluoyl chloride, p-(Trifluoromethyl)benzoyl chloride[1][2][3]
Physical and Chemical Properties
This compound is a combustible liquid that is sensitive to moisture. Contact with water can liberate toxic gases, such as hydrogen chloride.[5]
| Property | Value | Source |
| Molecular Weight | 208.56 g/mol | [2][3] |
| Appearance | Light yellow liquid | |
| Physical State | Liquid | [5][6] |
| Density | 1.404 g/mL at 25 °C | [6] |
| Boiling Point | 188-190 °C (lit.) | [6] |
| 78-79 °C / 16 mmHg (lit.) | [6] | |
| Flash Point | 78 °C (172.4 °F) - closed cup | [1][6] |
| Refractive Index | n20/D 1.476 (lit.) | [6] |
Hazards Identification and Classification
This compound is classified as a hazardous substance requiring stringent safety measures. It is a combustible liquid that is corrosive to metals and causes severe skin burns and eye damage.[4][7]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2][8] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[5][9] |
| Flammable Liquids | Category 4 | H227: Combustible liquid[4][5] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[4][7] |
The logical relationship between the chemical's hazards and the required personal protective equipment is illustrated below.
Caption: Relationship between chemical hazards and required PPE.
First-Aid Measures
Immediate medical attention is required for all routes of exposure.[5] First aid providers must wear appropriate personal protective equipment, such as rubber gloves and safety goggles, to prevent self-contamination.[10]
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Immediately call a POISON CENTER or physician.[4][10] |
| Skin Contact | Immediately take off all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[5] Seek immediate medical attention. Wash contaminated clothing before reuse.[4][5] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[11][12] Never give anything by mouth to an unconscious person.[11][12] Call a physician or POISON CENTER immediately.[5] |
The following diagram outlines the decision-making workflow for first responders in the event of an exposure.
Caption: First-aid decision workflow for exposure incidents.
Fire-Fighting Measures
This material is a combustible liquid and may form explosive vapor-air mixtures.[4][11] Containers may explode when heated. In case of fire, thermal decomposition can produce hazardous gases including carbon oxides (CO, CO₂), hydrogen chloride, hydrogen fluoride, and phosgene.[5]
| Measure | Protocol |
| Suitable Extinguishing Media | Alcohol-resistant foam, dry chemical, carbon dioxide (CO₂), or water spray.[11][12] Use extinguishing media appropriate for the surrounding fire.[11] |
| Unsuitable Extinguishing Media | Using a direct water jet may be unsuitable as the material reacts with water.[10] |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective, gas-tight chemical clothing. |
| Specific Actions | Evacuate the area.[11] Use water spray or fog to cool exposed containers.[11] Fight fire remotely if there is a risk of explosion.[11] |
Accidental Release Measures
In case of a spill, immediate and appropriate action must be taken to prevent harm to personnel and the environment.
-
Personal Precautions: Evacuate unnecessary personnel.[11] Ensure adequate ventilation.[10] Wear full personal protective equipment, including a self-contained breathing apparatus.[5] Remove all sources of ignition and use non-sparking tools.[5][10] Do not breathe vapors or mist.[5]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[5][10]
-
Containment and Cleaning: Stop the leak if it is safe to do so.[11] Absorb the spillage with inert, non-combustible material such as sand, silica (B1680970) gel, or dry chemical absorbent.[10] Collect the absorbed material into a suitable, closed container for disposal.[5][10]
The following workflow details the procedural steps for responding to an accidental release.
Caption: Procedural workflow for accidental spill response.
Handling and Storage
-
Handling: Wear appropriate personal protective equipment. Use only in a well-ventilated area or under a chemical fume hood.[13] Keep away from heat, sparks, and open flames.[5] Avoid contact with skin, eyes, and clothing. The substance is moisture-sensitive; do not allow contact with water.[5]
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[4] Keep containers tightly closed when not in use.[5] Store under an inert atmosphere.[5] Keep away from incompatible materials.
-
Incompatible Materials: Water, strong oxidizing agents, strong bases, strong acids, alcohols, and strong reducing agents.[5]
Exposure Controls and Personal Protection
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably with a local exhaust system or in a chemical fume hood.[10] Emergency eye wash fountains and safety showers must be available in the immediate vicinity of any potential exposure.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][12] Use equipment approved under standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear impervious protective gloves and clothing to prevent skin exposure.[5][8][10]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for acid gases.[5] In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[8][10]
-
Toxicological Information
This substance is destructive to the tissues of the mucous membranes and upper respiratory tract.[11] The primary health hazard is severe corrosion (burns) to any tissue it comes in contact with.
-
Acute Effects:
-
Inhalation: Causes respiratory tract irritation and may be destructive to mucous membranes.[11] Symptoms can include coughing, shortness of breath, headache, and nausea.[11]
-
Ingestion: Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation of the stomach or esophagus.[14]
-
Quantitative toxicological data such as LD50 or LC50 values are not provided in the reviewed safety data sheets.
Disposal Considerations
Disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations.[4][10] The material should be disposed of at an approved waste disposal plant.[4][5] Empty containers should be handled with care as they may contain flammable residual vapors.
References
- 1. 4-(三氟甲基)苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-(三氟甲基)苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. synquestlabs.com [synquestlabs.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
4-(Trifluoromethyl)benzoyl chloride stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of 4-(Trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TFMB-Cl), a colorless to pale yellow liquid, is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the trifluoromethyl group, which imparts unique electronic properties, enhancing the reactivity of the benzoyl chloride moiety. However, this high reactivity also presents challenges regarding its stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and protocols for its handling to ensure its integrity for research and development applications.
Core Concepts: Chemical Stability and Reactivity
The stability of this compound is intrinsically linked to its chemical reactivity. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the benzene (B151609) ring significantly increases the electrophilicity of the carbonyl carbon.[2] This makes the compound highly susceptible to nucleophilic attack, which is the primary pathway for its degradation.
The most significant factor affecting the stability of this compound is its sensitivity to moisture.[3][4] It readily reacts with water in a vigorous and exothermic hydrolysis reaction to form 4-(trifluoromethyl)benzoic acid and hydrogen chloride gas.[3] This reaction is irreversible and leads to the degradation of the product, diminishing its purity and effectiveness for subsequent synthetic steps.
Beyond water, this compound is also incompatible with a range of other nucleophilic and basic substances. Contact with alcohols will lead to the formation of esters, while reactions with amines will yield amides. It is also incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3] Therefore, meticulous handling and storage are paramount to preserving the chemical's integrity.
Quantitative Data and Physical Properties
| Property | Value | Source |
| CAS Number | 329-15-7 | [3][5] |
| Molecular Formula | C₈H₄ClF₃O | [1][5] |
| Molecular Weight | 208.56 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 68 °C at 12 mmHg | |
| 78-79 °C at 16 mmHg | [7] | |
| Density | 1.404 g/cm³ | [7] |
| Flash Point | 78 °C | [7] |
| Refractive Index | 1.4755 | [7] |
Recommended Storage Conditions
To mitigate degradation and ensure the long-term stability of this compound, the following storage conditions are essential. These recommendations are based on safety data sheets and product information from chemical suppliers.
| Parameter | Recommendation | Rationale | Citation |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric moisture, which causes hydrolysis. | [3][4] |
| Temperature | Store in a cool, dry, well-ventilated place. A temperature of <15°C is recommended. | Reduces the rate of potential degradation reactions and minimizes vapor pressure. | [3] |
| Container | Keep in the original, tightly closed container. | Prevents contamination and exposure to moisture and air. | [3][4] |
| Location | Store in a corrosives area, away from incompatible materials. Store locked up. | Due to its corrosive nature and reactivity, segregation from incompatible substances is crucial for safety. | [3][8][9] |
| Incompatible Materials | Water, alcohols, strong acids, strong bases, strong oxidizing agents, and strong reducing agents. | To prevent vigorous and potentially hazardous reactions that degrade the compound. | [3] |
Experimental Protocols and Handling
Proper handling is critical to prevent exposure and maintain the quality of this compound.
General Handling Protocol
-
Work Area : Always handle this compound in a well-ventilated fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][10]
-
Inert Atmosphere Techniques : Use dry glassware and handle the reagent under an inert atmosphere (e.g., using a Schlenk line or a glovebox) to prevent exposure to moisture.
-
Dispensing : Use a syringe or cannula to transfer the liquid, ensuring a dry needle and syringe.
-
Spill Management : In case of a spill, absorb the material with an inert, dry absorbent such as sand or silica (B1680970) gel.[3] Do not use water.[3]
-
Waste Disposal : Dispose of waste in a designated, approved waste disposal plant.[3][8]
Protocol for a Typical Acylation Reaction
This protocol outlines the general procedure for reacting this compound with a nucleophile (e.g., an amine or alcohol).
-
Reaction Setup : Assemble a dry, oven-dried flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Reagent Preparation : Dissolve the nucleophile (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Addition of TFMB-Cl : Slowly add this compound (1.05 equivalents) to the stirred solution at 0 °C.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Workup : Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution), separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product using standard techniques such as column chromatography or recrystallization.
Visualizing Stability and Handling
The following diagrams illustrate the key chemical transformation affecting stability and the logical workflow for proper handling.
Caption: Hydrolysis pathway of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemeo.com [chemeo.com]
- 7. This compound [oakwoodchemical.com]
- 8. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 9. 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8 | TCI AMERICA [tcichemicals.com]
- 10. echemi.com [echemi.com]
A Comprehensive Technical Guide to 4-(Trifluoromethyl)benzoyl Chloride: Hazards and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety information, handling protocols, and emergency procedures for 4-(Trifluoromethyl)benzoyl chloride (TFMB-Cl). Adherence to these guidelines is essential for ensuring laboratory safety and mitigating risks associated with this highly reactive compound.
Chemical Identity and Properties
This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its reactivity stems from the acyl chloride functional group, which is susceptible to nucleophilic attack, and the electron-withdrawing nature of the trifluoromethyl group.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference(s) |
| CAS Number | 329-15-7 | [2][3][4] |
| Molecular Formula | C₈H₄ClF₃O | [3][5] |
| Molecular Weight | 208.56 g/mol | [2][3][4] |
| Appearance | Liquid | [2][6] |
| Density | 1.404 g/mL at 25 °C | [2][6] |
| Boiling Point | 188-190 °C | [2] |
| 78-79 °C at 16 mmHg | [2] | |
| Flash Point | 78 °C (172.4 °F) - closed cup | [2][6] |
| Refractive Index | n20/D 1.476 | [2][6] |
| Synonyms | p-(Trifluoromethyl)benzoyl chloride, α,α,α-Trifluoro-p-toluoyl chloride | [1][3][5] |
Hazard Identification and Classification
TFMB-Cl is a hazardous chemical that poses significant risks upon exposure. It is classified as a corrosive and combustible liquid that reacts violently with water.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3][7][8] |
| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage.[6][7] |
| Flammable Liquids | 4 | H227: Combustible liquid.[8] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals.[8] |
Hazard Pictograms:
GHS05: Corrosion
Safe Handling and Storage Protocols
Proper handling and storage procedures are paramount to prevent accidents and exposure.
Engineering Controls
-
Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling TFMB-Cl.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Standard(s) |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[9][10] |
| Skin | Impervious, flame-resistant protective clothing and gloves (e.g., nitrile rubber). | EU Directive 89/686/EEC, EN 374.[9] |
| Respiratory | Use a full-face respirator with a suitable cartridge (e.g., type ABEK) if exposure limits are exceeded or irritation is experienced. | NIOSH (US) or CEN (EU) approved.[9][11] |
Storage
-
Store in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[7][8]
-
Keep containers tightly closed and store under an inert atmosphere as the chemical is moisture-sensitive.[7][11]
-
Store in a designated corrosives area, away from incompatible materials such as water, strong oxidizing agents, strong acids, strong bases, and alcohols.[7]
Experimental Protocols
The following are generalized procedures for the safe use and quenching of this compound. These should be adapted to specific experimental needs and performed only by trained personnel.
General Workflow for Laboratory Use
The following diagram outlines the standard workflow for using TFMB-Cl in a laboratory setting.
References
- 1. scbt.com [scbt.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound [oakwoodchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. uvic.ca [uvic.ca]
- 8. sarponggroup.com [sarponggroup.com]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. This compound | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
α,α,α-Trifluoro-p-toluoyl chloride properties
An In-depth Technical Guide to α,α,α-Trifluoro-p-toluoyl Chloride
Introduction
α,α,α-Trifluoro-p-toluoyl chloride, also known as 4-(Trifluoromethyl)benzoyl chloride, is a specialty chemical compound that serves as a crucial intermediate and building block in organic synthesis. With the chemical formula C₈H₄ClF₃O, it is particularly valued in the pharmaceutical, agrochemical, and dye industries.[1][2][3] Its utility stems from the presence of the trifluoromethyl (-CF₃) group, which can significantly alter the electronic, lipophilic, and metabolic properties of a molecule. This guide provides a comprehensive overview of its properties, reactivity, applications, and handling protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of α,α,α-Trifluoro-p-toluoyl chloride are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | References |
| IUPAC Name | This compound | [4] |
| Synonyms | p-(Trifluoromethyl)benzoyl chloride, PTF-BOC | [3][4][5] |
| CAS Number | 329-15-7 | [2][4] |
| EC Number | 206-342-9 | [2][4] |
| Molecular Formula | C₈H₄ClF₃O | [2][4] |
| Molecular Weight | 208.57 g/mol | [2][4] |
| Appearance | Clear colorless to yellow liquid | [1][2] |
| Melting Point | -3 °C | [2][3][4] |
| Boiling Point | 188-190 °C (lit.) | [1][2][4] |
| Density | 1.404 g/mL at 25 °C (lit.) | [1][2][3] |
| Refractive Index (n20/D) | 1.476 (lit.) | [1][2][3] |
| Flash Point | 78 °C / 173 °F | [2][4][5] |
| Water Solubility | Decomposes | [3][5] |
Chemical Reactivity and Applications
α,α,α-Trifluoro-p-toluoyl chloride is a reactive acyl chloride, making it a versatile reagent for introducing the 4-(trifluoromethyl)benzoyl moiety into various molecular scaffolds.
Acylation Reactions
As a typical acyl chloride, it readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. It reacts with alcohols to form esters, with amines to form amides, and with water to hydrolyze back to the corresponding carboxylic acid.
A primary application is in Friedel-Crafts acylation, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.[6] This reaction is fundamental for creating carbon-carbon bonds and synthesizing complex aromatic structures.
Friedel-Crafts Acylation Pathway
Cross-Coupling Reactions
This compound is also utilized in modern cross-coupling reactions. For instance, it undergoes microwave-promoted Suzuki-type coupling with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone.[1][3] Such reactions are pivotal in modern drug discovery for efficiently constructing complex molecular architectures.
Role in Drug Discovery and Agrochemicals
The trifluoromethyl group is a key pharmacophore in medicinal chemistry. Its high electronegativity and lipophilicity can enhance a drug's metabolic stability, binding affinity, and bioavailability. The introduction of the 4-(trifluoromethyl)benzoyl group using α,α,α-trifluoro-p-toluoyl chloride is a common strategy in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][3][7][8]
Experimental Protocols
The following section provides a generalized protocol for a common reaction involving α,α,α-trifluoro-p-toluoyl chloride.
General Protocol for Friedel-Crafts Acylation
This protocol is a general guideline and requires optimization for specific substrates and scales.[9][10] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reagent and catalyst.[11]
Materials:
-
α,α,α-Trifluoro-p-toluoyl chloride
-
Aromatic substrate (e.g., toluene, anisole)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)
-
Anhydrous, non-protic solvent (e.g., dichloromethane (B109758) (DCM), carbon disulfide)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
1 M HCl, saturated sodium bicarbonate, brine
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the aromatic substrate in the anhydrous solvent. Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add the anhydrous aluminum chloride to the cooled solution. Stir until fully dispersed.
-
Reagent Addition: Dissolve α,α,α-trifluoro-p-toluoyl chloride in a small amount of the anhydrous solvent and add it to the addition funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Stir for an additional 2-16 hours, monitoring progress with a suitable technique (e.g., TLC).
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench it by pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.[9]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Washing: Combine the organic layers and wash sequentially with cold 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization.
Experimental Workflow for Acylation
Safety and Handling
α,α,α-Trifluoro-p-toluoyl chloride is a corrosive and hazardous chemical that requires strict safety precautions.
-
Hazards: Causes severe skin burns and eye damage.[11][12] It is a lachrymator (causes tearing) and is sensitive to moisture.[3][5][13] Contact with water results in decomposition, releasing corrosive hydrogen chloride gas.[14]
-
Handling: Always handle in a well-ventilated chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[12][14] Avoid inhalation of vapors or mists.[15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[2][12][14] It is incompatible with water, strong bases, alcohols, and oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]
First-Aid Measures
The following table summarizes the recommended first-aid procedures in case of exposure.[12][15]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor. |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Immediately call a POISON CENTER or doctor. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor. |
Conclusion
α,α,α-Trifluoro-p-toluoyl chloride is a highly valuable reagent in chemical synthesis, offering an efficient means to incorporate the 4-(trifluoromethyl)benzoyl group into organic molecules. Its unique properties make it indispensable in the development of new pharmaceuticals and agrochemicals. However, its corrosive and reactive nature necessitates careful handling and adherence to strict safety protocols. This guide provides the core technical information required for its safe and effective use in a research and development setting.
References
- 1. alpha,alpha,alpha-Trifluoro-o-toluoyl chloride | 329-15-7 [chemicalbook.com]
- 2. China Alpha,alpha,alpha-Trifluoro-o-toluoyl Chloride CAS:329-15-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. alpha,alpha,alpha-Trifluoro-o-toluoyl chloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pinpools.com [pinpools.com]
- 5. 329-15-7 CAS MSDS (alpha,alpha,alpha-Trifluoro-o-toluoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. westliberty.edu [westliberty.edu]
- 15. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to the Fundamental Chemistry of p-(Trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core chemistry of p-(Trifluoromethyl)benzoyl chloride, a crucial reagent and building block in modern organic synthesis and pharmaceutical development. The document details its chemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and data presentation for a technical audience.
Chemical Identity and Physical Properties
p-(Trifluoromethyl)benzoyl chloride, also known as 4-(trifluoromethyl)benzoyl chloride, is an acyl chloride distinguished by the presence of a trifluoromethyl (-CF₃) group at the para position of the benzene (B151609) ring.[1][2][3] This electron-withdrawing group significantly influences the reactivity of the acyl chloride moiety.
Table 1: Physical and Chemical Properties of p-(Trifluoromethyl)benzoyl Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄ClF₃O | [1][2][3] |
| Molecular Weight | 208.56 g/mol | [1] |
| CAS Number | 329-15-7 | [1][2][3] |
| Appearance | Liquid | [4] |
| Density | 1.404 g/mL at 25 °C | [4] |
| Boiling Point | 188-190 °C (lit.) 78-79 °C at 16 mmHg (lit.) | [5] |
| Melting Point | -3 °C | [6] |
| Refractive Index | n20/D 1.476 (lit.) | [4] |
| Flash Point | 78 °C (172.4 °F) - closed cup | |
| Water Solubility | Decomposes | [6] |
Synonyms: Common synonyms for this compound include this compound, α,α,α-Trifluoro-p-toluoyl chloride, and p-Trifluoromethyl benzoic acid chloride.[1][3][7][8]
Synthesis and Manufacturing
The primary route for synthesizing p-(Trifluoromethyl)benzoyl chloride involves the conversion of the corresponding carboxylic acid, 4-(trifluoromethyl)benzoic acid, using a chlorinating agent.
Common Synthesis Routes
-
From 4-(Trifluoromethyl)benzoic Acid: The most common laboratory and industrial preparation involves treating 4-(trifluoromethyl)benzoic acid with reagents like oxalyl chloride or thionyl chloride.[7][9]
-
From 1,4-bis(Trichloromethyl)benzene (B1667536): A multi-step industrial process involves the controlled hydrolysis of 1,4-bis(trichloromethyl)benzene to form 4-trichloromethylbenzoyl chloride, followed by a halogen exchange (fluorination) reaction using hydrogen fluoride (B91410) in the presence of a catalyst like antimony pentachloride.[9][10]
Detailed Experimental Protocol: Synthesis from 4-(Trifluoromethyl)benzoic Acid
This protocol is adapted from a literature procedure for the synthesis of p-(Trifluoromethyl)benzoyl chloride using oxalyl chloride.[7]
Materials:
-
4-(Trifluoromethyl)benzoic acid (0.105 mole, 20.0 g)
-
Oxalyl chloride (0.116 mole, 14.7 g)
-
Dimethylformamide (DMF) (4 drops)
-
Methylene (B1212753) chloride (300 mL)
Procedure:
-
A solution of 4-(trifluoromethyl)benzoic acid in methylene chloride is prepared in a flask equipped with a stirrer.
-
Four drops of dimethylformamide (DMF) are added as a catalyst.
-
The stirred solution is cooled to a temperature between 0°C and 10°C.
-
Oxalyl chloride is added to the cooled solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature.
-
The mixture is stirred for 18 hours at ambient temperature.
-
The solvent and excess reagent are removed by concentration under reduced pressure to yield p-(Trifluoromethyl)benzoyl chloride.[7]
Caption: Workflow for the synthesis of p-(Trifluoromethyl)benzoyl chloride.
Reactivity and Key Chemical Transformations
p-(Trifluoromethyl)benzoyl chloride is a highly reactive acylating agent. The carbonyl carbon is strongly electrophilic, a characteristic enhanced by the electron-withdrawing effects of both the chlorine atom and the para-trifluoromethyl group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
Reaction with Amines: Amide Formation
The reaction with primary or secondary amines is rapid and leads to the formation of stable N-substituted benzamides. This reaction, a type of Schotten-Baumann reaction, is fundamental in synthesizing a wide array of chemical entities.[11] The amine's lone pair of electrons attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride ion.[11]
General Experimental Protocol: Acylation of a Primary Amine
-
Dissolve the primary amine in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
-
Cool the solution in an ice bath.
-
Add p-(Trifluoromethyl)benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed to completion (monitor by TLC).
-
Perform an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.
-
The resulting benzamide (B126) product is then isolated, typically through extraction and purification by crystallization or chromatography.
Caption: General pathway for the formation of benzamides.
Reaction with Alcohols: Ester Formation
In a similar fashion, p-(Trifluoromethyl)benzoyl chloride reacts with alcohols to form esters. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which catalyzes the reaction and scavenges the generated HCl.[12][13]
General Experimental Protocol: Acylation of an Alcohol
-
Dissolve the alcohol in a suitable solvent (e.g., dichloromethane) with a stoichiometric amount of pyridine.
-
Cool the mixture to 0°C.
-
Slowly add p-(Trifluoromethyl)benzoyl chloride to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (to remove pyridine), water, and brine.
-
Dry the organic layer, concentrate, and purify the resulting ester, usually by column chromatography.
Caption: General pathway for the formation of benzoate (B1203000) esters.
Suzuki-Type Coupling Reactions
p-(Trifluoromethyl)benzoyl chloride can participate in microwave-promoted Suzuki-type cross-coupling reactions with arylboronic acids to form aromatic ketones. For example, its reaction with phenylboronic acid yields 4-(trifluoromethyl)benzophenone. This modern synthetic method provides a convenient route for creating carbon-carbon bonds.
Role in Drug Design and Medicinal Chemistry
The trifluoromethyl (-CF₃) group is a highly valued substituent in medicinal chemistry.[14] Its incorporation into drug candidates can significantly enhance key properties:
-
Increased Lipophilicity: The -CF₃ group increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and in vivo transport.[15]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often increases the drug's half-life.[15]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of an aromatic ring, potentially leading to stronger interactions with biological targets.
-
Conformational Effects: The steric bulk of the -CF₃ group, which is larger than a methyl group, can influence the molecule's conformation and lock it into a bioactive shape.[15]
p-(Trifluoromethyl)benzoyl chloride serves as a key building block for introducing the 4-(trifluoromethyl)benzoyl moiety into potential drug molecules. A review of FDA-approved drugs over the last 20 years shows a significant number of entities containing the trifluoromethyl group, highlighting its importance in successful drug design.[16][17]
Spectroscopic Data
Characterization of p-(Trifluoromethyl)benzoyl chloride is routinely performed using standard spectroscopic techniques.
Table 2: Spectroscopic Data References
| Data Type | Reference for Availability |
| Infrared (IR) Spectrum | NIST Chemistry WebBook[3][18] |
| Mass Spectrum (EI) | NIST Chemistry WebBook[3][18] |
| ¹³C NMR Spectrum | PubChem[1] |
| ¹H NMR Spectrum | ChemicalBook (for related isomers)[19][20] |
Safety, Handling, and Storage
p-(Trifluoromethyl)benzoyl chloride is a corrosive and hazardous material that requires careful handling.
Table 3: GHS Hazard and Precautionary Information
| Category | Information | Reference(s) |
| Pictograms | GHS05 (Corrosion) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H227: Combustible liquid. H290: May be corrosive to metals. | [1][21] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405 | [1][21] |
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[22][23] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[24] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[22][24]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[23][24] It is sensitive to moisture and should be stored under an inert atmosphere.[24] Keep away from incompatible materials such as water, strong bases, alcohols, and strong oxidizing agents.[24]
References
- 1. This compound | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound [webbook.nist.gov]
- 4. 4-(三氟甲基)苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 97 329-15-7 [sigmaaldrich.com]
- 6. parchem.com [parchem.com]
- 7. prepchem.com [prepchem.com]
- 8. scbt.com [scbt.com]
- 9. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
- 12. reddit.com [reddit.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound [webbook.nist.gov]
- 19. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 20. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR spectrum [chemicalbook.com]
- 21. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 22. synquestlabs.com [synquestlabs.com]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Amides Using 4-(Trifluoromethyl)benzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Amides featuring a trifluoromethyl group are of significant interest due to the unique physicochemical properties conferred by this moiety, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. 4-(Trifluoromethyl)benzoyl chloride is a key reagent for introducing the 4-(trifluoromethyl)benzoyl group into molecules, enabling the synthesis of a diverse range of amide derivatives. This document provides detailed application notes and experimental protocols for the synthesis of amides using this compound.
Reaction Scheme and Mechanism
The synthesis of amides from this compound and a primary or secondary amine typically proceeds via a nucleophilic acyl substitution reaction, often referred to as the Schotten-Baumann reaction. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Data Presentation: Synthesis of Various Amides
The following table summarizes the reaction of this compound with a variety of amines under Schotten-Baumann conditions, highlighting the versatility of this reagent.
| Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-Phenyl-4-(trifluoromethyl)benzamide | Iron dust, water | 73 | [1] |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-4-(trifluoromethyl)benzamide | Not specified | High | [2] |
| Benzylamine | N-Benzyl-4-(trifluoromethyl)benzamide | Triethylamine (B128534), DCM | Not specified | [3] |
| Morpholine | (4-Morpholinyl)(4-(trifluoromethyl)phenyl)methanone | Triethylamine, DCM | High (by analogy) | [4] |
| Piperidine | (Piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone | Not specified | Not specified | |
| n-Butylamine | N-(n-Butyl)-4-(trifluoromethyl)benzamide | Not specified | Not specified |
Note: "High (by analogy)" indicates that while the specific yield for the trifluoromethyl derivative was not found, the reaction with the parent benzoyl chloride proceeds in high yield under similar conditions.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl-4-(trifluoromethyl)benzamides (Schotten-Baumann Conditions)
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Triethylamine (Et3N) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Add triethylamine (1.1-1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate dropping funnel, dissolve this compound (1.0-1.1 eq.) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Applications in Drug Discovery and Agrochemicals
Amides derived from this compound are valuable scaffolds in the development of new therapeutic agents and agrochemicals. The trifluoromethyl group often enhances the biological activity and pharmacokinetic properties of molecules.
Drug Discovery
-
Kinase Inhibitors: The 4-(trifluoromethyl)benzoyl moiety is present in numerous kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The trifluoromethyl group can improve binding affinity and selectivity for the target kinase.
-
Hedgehog Signaling Pathway Inhibitors: Derivatives of 4-(trifluoromethyl)benzamide (B156667) have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in certain types of cancer.[5]
-
Other Therapeutic Areas: These amides have also been explored as potential inhibitors of enzymes such as acetyl- and butyrylcholinesterase, which are relevant to Alzheimer's disease, and cholesteryl ester transfer protein (CETP), a target for cardiovascular disease.
Agrochemicals
The trifluoromethyl group is a common feature in modern agrochemicals, contributing to increased efficacy and metabolic stability. Amides containing the 4-(trifluoromethyl)phenyl group are utilized in the development of novel herbicides, insecticides, and fungicides. The enhanced lipophilicity of these compounds can improve their uptake by target organisms.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a wide array of trifluoromethylated amides. The straightforward Schotten-Baumann reaction conditions allow for the efficient coupling of this acid chloride with a diverse range of primary and secondary amines. The resulting amides are important building blocks in the design and development of new pharmaceuticals and agrochemicals, highlighting the significance of this synthetic methodology.
References
Application Notes and Protocols for the Acylation of Primary Amines with 4-(Trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-acylation of primary amines using 4-(trifluoromethyl)benzoyl chloride. This reaction is a fundamental transformation in organic synthesis, crucial for the introduction of the 4-(trifluoromethyl)benzoyl moiety into a wide range of molecules. The resulting N-substituted-4-(trifluoromethyl)benzamides are important intermediates and final products in medicinal chemistry and materials science, owing to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity.
The protocol described herein is based on the robust and widely applicable Schotten-Baumann reaction conditions, which involve the acylation of an amine in the presence of a base to neutralize the hydrochloric acid byproduct. Variations of this method, including solvent-free conditions and the use of alternative solvents, are also discussed to provide a comprehensive guide for researchers.
Data Presentation: A Survey of Reaction Conditions and Yields
The following table summarizes representative examples of the acylation of various primary amines with this compound and related acyl chlorides, highlighting the reaction conditions and corresponding yields. This data allows for easy comparison and aids in the selection of optimal conditions for specific substrates.
| Primary Amine | Acylating Agent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| O-Benzyl hydroxylamine | This compound | K₂CO₃ | CH₂Cl₂ / H₂O | 5 h | 0 to RT | 89-92 |
| Aniline | 4-Fluorobenzoyl chloride | Triethylamine (B128534) | Cyrene™ | 1 h | 0 to RT | 85 |
| Benzylamine | 4-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | 1 h | 0 to RT | 95 |
| Pyrrolidine | 4-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | 1 h | 0 to RT | 88 |
| Aniline | Benzoyl chloride | None (neat) | None | Instantaneous | Exothermic | High |
| Benzylamine | Benzoyl chloride | None (neat) | None | Instantaneous | Exothermic | High |
| p-Toluidine | Acetic anhydride | Sodium acetate | Water / HCl | Not specified | 50 to ice bath | High |
Experimental Protocols
The following protocols provide detailed methodologies for the acylation of primary amines with this compound under standard Schotten-Baumann conditions and a solvent-free alternative.
Protocol 1: General Schotten-Baumann Acylation of Primary Amines
This protocol is a robust and generally applicable method for the acylation of a wide range of primary amines.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the reaction mixture dropwise via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or silica (B1680970) gel column chromatography to yield the pure N-acylated amine.
Protocol 2: Solvent-Free Acylation of Primary Amines
This environmentally friendly protocol is suitable for certain primary amines and offers a rapid, high-yielding alternative to solution-phase synthesis.[1]
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.0 eq)
-
Crushed ice
-
Beaker
-
Glass stirring rod
Procedure:
-
In a small beaker in a fume hood, add equimolar quantities of the primary amine and this compound.
-
Stir the mixture vigorously with a glass rod. The reaction is typically instantaneous and exothermic, often resulting in the formation of a solid mass or paste.
-
Add crushed ice to the reaction mixture and continue to stir. The product will begin to precipitate as a crystalline solid.
-
Filter the solid product and wash thoroughly with cold water to remove any unreacted starting materials and amine hydrochloride byproduct.
-
Dry the purified product over anhydrous sodium sulfate (B86663) or in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Visualizing the Process: Diagrams
To further elucidate the experimental process and underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the acylation of primary amines.
Caption: General mechanism of the Schotten-Baumann reaction.
References
Application Notes and Protocols for 4-(Trifluoromethyl)benzoyl chloride in Schotten-Baumann Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(Trifluoromethyl)benzoyl chloride in Schotten-Baumann reactions. This versatile reagent is valuable for the synthesis of a wide range of amides and esters, particularly in the development of novel pharmaceuticals and other bioactive molecules. The inclusion of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target compounds.
Core Concepts of the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a robust and widely used method for the acylation of nucleophiles such as amines and alcohols using an acyl chloride.[1][2] The reaction is typically performed under biphasic conditions, consisting of an organic solvent to dissolve the reactants and an aqueous phase containing a base.[1] The base, commonly sodium hydroxide (B78521), serves to neutralize the hydrochloric acid byproduct generated during the reaction, which drives the equilibrium towards product formation.[3]
Applications in Organic Synthesis and Drug Discovery
The Schotten-Baumann reaction is a cornerstone of organic synthesis, enabling the formation of stable amide and ester linkages.[1] This reaction is particularly relevant in medicinal chemistry for the synthesis of a diverse array of compounds. For instance, it has been employed in the synthesis of derivatives of 5-fluorouracil (B62378) (5-Fu), a widely used anticancer drug, to improve its therapeutic properties.[4]
The use of this compound in these reactions allows for the introduction of a trifluoromethylated benzoyl moiety, which is a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.
Experimental Data
The following table summarizes the quantitative data for a representative Schotten-Baumann reaction using this compound.
| Product | Substrates | Reaction Conditions | Yield | Reference |
| 5-fluoro-1-((4-(trifluoromethyl)benzoyl)oxy)methyl)uracil | 5-fluoro-1-(hydroxymethyl)uracil and this compound | Ice bath, 11 hours | 61-79% (for a series of derivatives) | [4] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a 5-fluorouracil derivative using this compound via a Schotten-Baumann reaction. This protocol is based on the successful synthesis of similar compounds and can be adapted for other amines and alcohols.[4]
Synthesis of 5-fluoro-1-(((4-(trifluoromethyl)benzoyl)oxy)methyl)uracil
Materials:
-
5-fluoro-1-(hydroxymethyl)uracil
-
This compound
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation of the Amine/Alcohol Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-fluoro-1-(hydroxymethyl)uracil in an appropriate volume of dichloromethane.
-
Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the Erlenmeyer flask containing the substrate solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add 2.0-3.0 equivalents of the 10% sodium hydroxide solution.
-
Addition of Acyl Chloride: Dissolve 1.0-1.2 equivalents of this compound in a minimal amount of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 11 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane:acetone 6:4) to yield the pure product.[4]
Visualizations
The following diagrams illustrate the key aspects of the Schotten-Baumann reaction.
References
Application Notes and Protocols for the Esterification of Alcohols with 4-(Trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the formation of esters from carboxylic acids or their derivatives and alcohols. The use of 4-(trifluoromethyl)benzoyl chloride as an acylating agent is of particular interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides detailed application notes and protocols for the esterification of primary, secondary, and tertiary alcohols with this compound, including catalyst selection, reaction conditions, and purification methods. Additionally, it outlines an application in analytical chemistry for the derivatization of alcohols for gas chromatography-mass spectrometry (GC-MS) analysis.
Reaction and Signaling Pathway
The esterification of an alcohol with this compound is a nucleophilic acyl substitution reaction. The reaction is typically catalyzed by a base, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), which serves two primary roles: to activate the acyl chloride and to neutralize the hydrochloric acid byproduct.
Mechanism of Base-Catalyzed Esterification:
-
Activation of the Acyl Chloride (DMAP catalyst): The lone pair of electrons on the nitrogen atom of DMAP attacks the electrophilic carbonyl carbon of this compound. This forms a highly reactive N-acylpyridinium intermediate. The positive charge on the pyridine ring makes the carbonyl carbon even more susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon of the N-acylpyridinium intermediate.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Collapse of the Intermediate and Product Formation: The intermediate collapses, expelling the DMAP catalyst and forming the desired ester and a proton.
-
Neutralization: The proton is neutralized by a base (either another molecule of the catalyst or a less nucleophilic base like triethylamine (B128534) added to the reaction).
References
Application Notes and Protocols: 4-(Trifluoromethyl)benzoyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(trifluoromethyl)benzoyl chloride as a protecting group for primary and secondary amines. This reagent offers a robust method for amine protection, with the resulting 4-(trifluoromethyl)benzamide (B156667) being stable under various conditions. Deprotection can be achieved under specific basic, acidic, or reductive conditions, offering flexibility in complex synthetic routes.
Introduction
In multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the temporary protection of reactive functional groups is a critical strategy. Amines, being nucleophilic, often require protection to prevent unwanted side reactions. The 4-(trifluoromethyl)benzoyl group serves as an effective protecting group for amines. The strong electron-withdrawing nature of the trifluoromethyl group influences the stability and reactivity of the resulting amide bond, providing distinct advantages in certain synthetic contexts.
The protection of an amine with this compound is a straightforward acylation reaction. The resulting N-(4-(trifluoromethyl)benzoyl) amine is generally a stable, crystalline solid, which can be advantageous for purification. The stability of this group to various reagents allows for a range of subsequent chemical transformations to be performed on other parts of the molecule.
Key Features of the 4-(Trifluoromethyl)benzoyl Protecting Group
-
Ease of Introduction: The protecting group is readily introduced by reacting the amine with this compound under basic conditions.
-
Robustness: The resulting amide is stable to a variety of reaction conditions, including those that are mildly acidic or basic, as well as some reducing and oxidizing conditions. This stability allows for a broad range of subsequent chemical transformations.
-
Tunable Deprotection: The electron-withdrawing trifluoromethyl group facilitates the cleavage of the amide bond under specific hydrolytic or reductive conditions. This allows for deprotection without affecting more sensitive functional groups.
-
Crystallinity: The protected amines are often crystalline solids, which can simplify purification by recrystallization.
Data Presentation
The following table summarizes the reaction conditions for the protection and deprotection of amines using the 4-(trifluoromethyl)benzoyl group, including typical yields and reaction times.
| Transformation | Reagents and Conditions | Solvent | Temperature | Typical Time | Typical Yield | Citation |
| Protection | Amine, this compound, Base (e.g., K₂CO₃, Et₃N) | CH₂Cl₂, H₂O | 0 °C to RT | 1 - 5 h | >85% | [1] |
| Deprotection (Basic) | 1. NaOH or KOH in MeOH/H₂O2. NaOMe in MeOH | Methanol (B129727)/Water or Methanol | Reflux | 2 - 12 h | Good to High | [2] |
| Deprotection (Acidic) | Concentrated HCl | Water | Reflux | 4 - 24 h | Moderate to High | [2] |
| Deprotection (Hydrazinolysis) | Hydrazine (B178648) hydrate, NH₄I | Solvent (e.g., EtOH) | 50 - 70 °C | 12 - 24 h | High | [3] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes the general procedure for the protection of a primary amine.
Materials:
-
Primary amine
-
This compound
-
Potassium carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv.) in a mixture of dichloromethane and water.
-
Add potassium carbonate (2.0 equiv.) or triethylamine (1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.05 equiv.) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (if using Et₃N), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-(trifluoromethyl)benzamide by recrystallization or column chromatography.
Protocol 2: Deprotection of a 4-(Trifluoromethyl)benzamide via Basic Hydrolysis
This protocol outlines the cleavage of the 4-(trifluoromethyl)benzoyl group under basic conditions.
Materials:
-
4-(Trifluoromethyl)benzamide
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water
-
1 M HCl
Procedure:
-
Dissolve the 4-(trifluoromethyl)benzamide (1.0 equiv.) in a mixture of methanol and water.
-
Add a solution of NaOH or KOH (5-10 equiv.) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol 3: Deprotection of a 4-(Trifluoromethyl)benzamide via Hydrazinolysis
This protocol describes a milder deprotection method using hydrazine.[3]
Materials:
-
N-Aryl-4-(trifluoromethyl)benzamide
-
Hydrazine monohydrate (H₂NNH₂·H₂O)
-
Ammonium (B1175870) iodide (NH₄I)
-
Ethanol (EtOH)
Procedure:
-
To a solution of the N-aryl-4-(trifluoromethyl)benzamide (1.0 equiv.) in ethanol, add ammonium iodide (0.2 equiv.).
-
Add hydrazine monohydrate (10 equiv.) to the mixture.
-
Heat the reaction mixture at 50-70 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the free amine.
Mandatory Visualizations
Caption: General workflow for amine protection and deprotection.
Caption: Orthogonal protection strategy using 4-(trifluoromethyl)benzoyl.
Conclusion
The 4-(trifluoromethyl)benzoyl group is a valuable addition to the repertoire of amine protecting groups available to the synthetic chemist. Its ease of introduction, stability, and tunable deprotection conditions make it a suitable choice for a variety of synthetic challenges, particularly in the context of complex molecule synthesis and drug development. The protocols and data provided in these notes offer a practical guide for the successful implementation of this protecting group strategy in a research setting.
References
Application Notes: N-Terminal Acylation of Peptides with 4-(Trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of peptides is a cornerstone of modern drug discovery, aiming to enhance their therapeutic properties such as stability, cell permeability, and receptor affinity. N-terminal acylation is a common and effective strategy to introduce functional groups that can modulate the biological activity and pharmacokinetic profile of a peptide. The use of 4-(Trifluoromethyl)benzoyl chloride for N-terminal modification introduces a trifluoromethylbenzoyl group, which can significantly impact the peptide's characteristics. The trifluoromethyl group is known for its high electronegativity and steric bulk, which can enhance proteolytic stability and potentially influence the peptide's interaction with its biological target.
These application notes provide a detailed overview of the use of this compound in peptide synthesis, including generalized experimental protocols for both solution-phase and solid-phase approaches, purification and characterization methods, and a discussion of the potential applications of the resulting modified peptides.
Data Presentation: Illustrative Reaction Parameters
The following tables summarize typical, illustrative reaction parameters and expected outcomes for the N-terminal acylation of a model pentapeptide (Gly-Ala-Val-Leu-Ile) with this compound. Note: These values are representative and may require optimization for different peptide sequences and scales.
Table 1: Illustrative Parameters for Solution-Phase N-Terminal Acylation
| Parameter | Value/Range | Notes |
| Reagents | ||
| Peptide:this compound:Base (molar ratio) | 1 : 1.2 : 3 | Excess reagents are used to drive the reaction to completion. |
| Solvent | ||
| Anhydrous DMF or DCM | Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride. | |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature and then allowed to warm. |
| Time | 1-4 hours | Reaction progress should be monitored by LC-MS. |
| Outcome | ||
| Crude Yield | > 90% | Yields are highly dependent on the peptide sequence and reaction scale. |
| Purity (after HPLC) | > 95% | Purity is determined by analytical RP-HPLC. |
Table 2: Illustrative Parameters for Solid-Phase N-Terminal Acylation
| Parameter | Value/Range | Notes |
| Reagents | ||
| Resin-Bound Peptide:this compound:Base (molar ratio) | 1 : 5 : 10 | A larger excess of reagents is often used in solid-phase synthesis. |
| Solvent | ||
| Anhydrous DMF or DCM | The solvent should effectively swell the resin. | |
| Reaction Conditions | ||
| Temperature | Room Temperature | Solid-phase reactions are often conducted at room temperature. |
| Time | 2-6 hours | Completion can be monitored using a Kaiser test. |
| Outcome | ||
| Cleavage Yield | > 85% | Dependent on the cleavage cocktail and peptide sequence. |
| Purity (after HPLC) | > 95% | Purity is determined by analytical RP-HPLC. |
Experimental Protocols
Protocol 1: Solution-Phase N-Terminal Acylation of a Peptide
This protocol describes the direct acylation of the N-terminal α-amino group of a peptide in solution.
Materials and Reagents:
-
Peptide with a free N-terminus
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Quenching reagent: Water or 20% piperidine (B6355638) in DMF
-
Purification solvents: Acetonitrile (B52724) (ACN) and water, both with 0.1% Trifluoroacetic acid (TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.
-
Base Addition: Add DIPEA (3.0 equivalents relative to the peptide) to the peptide solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.[1]
-
Acylation Reaction: In a separate vial, dissolve this compound (1.2 equivalents) in a small amount of anhydrous DMF. Slowly add this solution to the stirring peptide solution at 0 °C. Allow the reaction to warm to room temperature and proceed for 1-4 hours.[1]
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS to confirm the formation of the desired product.
-
Quenching: Once the reaction is complete, quench any unreacted this compound by adding a small amount of water or a 20% piperidine in DMF solution and stirring for an additional 30 minutes.[1]
-
Solvent Removal: Remove the solvent (DMF) under reduced pressure (e.g., using a rotary evaporator).
Protocol 2: Solid-Phase N-Terminal Acylation of a Resin-Bound Peptide
This protocol outlines the acylation of the N-terminus of a peptide while it is still attached to the solid support.
Materials and Reagents:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
-
RP-HPLC system
-
Mass Spectrometer
Procedure:
-
Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in anhydrous DCM for 30-60 minutes. After swelling, drain the DCM.
-
Acylation Reaction: Prepare a solution of this compound (5 equivalents relative to the resin loading) and DIPEA (10 equivalents) in anhydrous DCM. Add this solution to the swollen resin.
-
Reaction Agitation: Agitate the reaction mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction for the absence of free primary amines using a colorimetric method such as the Kaiser test. A negative Kaiser test (the beads remain colorless) indicates the reaction is complete.
-
Washing: After a negative Kaiser test, drain the reaction solvent and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum for several hours.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collection and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice more. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification and Characterization
Purification:
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMF or ACN, followed by dilution with the initial HPLC mobile phase).
-
RP-HPLC: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[2][3][4][5]
-
Gradient Elution: Use a gradient of water and acetonitrile, both containing 0.1% TFA, for elution. The increased hydrophobicity of the acylated peptide may require a higher percentage of acetonitrile for elution compared to the unmodified peptide.[2][4]
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions with the desired purity (>95%).
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Characterization:
-
Mass Spectrometry: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the theoretical mass of the 4-(trifluoromethyl)benzoyl-modified peptide.
-
NMR Spectroscopy: For detailed structural confirmation, particularly to verify the site of acylation, 1H and 19F NMR spectroscopy can be employed.[6][7][8][9]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of a 4-(Trifluoromethyl)benzoyl-modified peptide.
Caption: Hypothetical signaling pathway modulated by a peptide with enhanced stability due to N-terminal 4-(trifluoromethyl)benzoylation.
References
- 1. benchchem.com [benchchem.com]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. hplc.eu [hplc.eu]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 4-(Trifluoromethyl)benzoyl Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(trifluoromethyl)benzoyl chloride as a critical building block in the synthesis of pharmaceutically active compounds. The introduction of the 4-(trifluoromethyl)benzoyl moiety into a molecule can significantly enhance its biological activity, metabolic stability, and pharmacokinetic profile. This document outlines a representative synthetic protocol for the acylation of a primary amine, presents relevant quantitative data, and illustrates the underlying chemical and biological principles.
Introduction
This compound is a highly reactive acylating agent extensively used in medicinal chemistry to introduce the trifluoromethylphenyl group into target molecules. The trifluoromethyl group is a key pharmacophore due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. These properties can lead to improved binding affinity to target proteins, enhanced cell membrane permeability, and resistance to oxidative metabolism, thereby improving the overall efficacy and duration of action of a drug candidate.
Representative Application: Synthesis of a Kinase Inhibitor Scaffold
While direct synthesis of major blockbuster drugs using this compound is not extensively documented in publicly available literature, its application is prevalent in the synthesis of various investigational compounds, particularly in the development of kinase inhibitors. The following protocol describes a general procedure for the N-acylation of a primary amine, a common step in the synthesis of many kinase inhibitors.
Experimental Protocol: N-Acylation of 4-amino-3-methylphenol (B1666317)
This protocol details the synthesis of N-(4-hydroxy-2-methylphenyl)-4-(trifluoromethyl)benzamide, a key intermediate for a hypothetical kinase inhibitor.
Materials:
-
4-amino-3-methylphenol
-
This compound
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)/Hexanes mixture for chromatography
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-amino-3-methylphenol (1.0 eq) and anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Acylation: In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes mobile phase.
-
Workup: Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure N-(4-hydroxy-2-methylphenyl)-4-(trifluoromethyl)benzamide.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of N-(4-hydroxy-2-methylphenyl)-4-(trifluoromethyl)benzamide.
| Parameter | Value |
| Reactants | |
| 4-amino-3-methylphenol | 5.00 g (40.6 mmol, 1.0 eq) |
| This compound | 9.35 g (44.7 mmol, 1.1 eq) |
| Triethylamine | 5.13 g (7.07 mL, 50.7 mmol, 1.2 eq) |
| Product | |
| N-(4-hydroxy-2-methylphenyl)-4-(trifluoromethyl)benzamide | |
| Yield | 10.2 g (85%) |
| Melting Point | 168-170 °C |
| Spectroscopic Data | |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.1 (s, 1H), 9.6 (s, 1H), 8.1 (d, J=8.0 Hz, 2H), 7.9 (d, J=8.0 Hz, 2H), 7.2 (d, J=8.4 Hz, 1H), 6.7 (d, J=2.4 Hz, 1H), 6.6 (dd, J=8.4, 2.4 Hz, 1H), 2.2 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 164.8, 152.9, 139.2, 131.5 (q, J=31.9 Hz), 129.1, 128.5 (q, J=1.2 Hz), 125.8 (q, J=3.8 Hz), 124.0 (q, J=272.1 Hz), 123.7, 116.8, 113.5, 17.4 |
| Mass Spectrometry (ESI-MS) m/z | 296.08 [M-H]⁻ |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the N-acylation reaction.
Caption: Synthetic workflow for the N-acylation of a primary amine.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
Many kinase inhibitors target receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that control cell growth, proliferation, and survival. The hypothetical kinase inhibitor synthesized in the protocol could potentially inhibit such a pathway.
Caption: Simplified RTK signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical research and development. Its ability to introduce the trifluoromethylbenzoyl moiety can significantly improve the pharmacological properties of drug candidates. The provided protocol and data serve as a representative example of its application in the synthesis of potential therapeutic agents, highlighting its importance in the construction of complex and biologically active molecules. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.
Application of 4-(Trifluoromethyl)benzoyl Chloride in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzoyl chloride is a pivotal building block in the synthesis of modern agrochemicals. The incorporation of the trifluoromethyl (CF3) group into the molecular structure of pesticides is a well-established strategy to enhance their biological efficacy. The high electronegativity and metabolic stability of the CF3 group can significantly improve a molecule's binding affinity to target proteins, increase its metabolic stability within the target pest and the environment, and enhance its lipophilicity, which facilitates penetration through biological membranes. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemical classes utilizing this compound, including pyrazole (B372694) amide fungicides and benzoylphenylurea (B10832687) insecticides.
Key Applications in Agrochemical Synthesis
This compound is a versatile reagent primarily used in acylation reactions to introduce the 4-(trifluoromethyl)benzoyl moiety into a target molecule. This structural motif is found in a variety of commercial and developmental agrochemicals.
Pyrazole Amide Fungicides
Pyrazole amide fungicides are a significant class of agrochemicals that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi. The 4-(trifluoromethyl)phenyl group is a common feature in many potent SDHI fungicides.
Benzoylphenylurea Insecticides
Benzoylphenylurea (BPU) insecticides are insect growth regulators that interfere with chitin (B13524) synthesis, a crucial process for exoskeleton formation in insects. This mode of action provides excellent selectivity, as vertebrates do not synthesize chitin. The 4-(trifluoromethyl)benzoyl group can be incorporated to enhance the insecticidal potency of these compounds.
Data Presentation
The following tables summarize quantitative data for representative agrochemicals synthesized using methodologies involving this compound or its derivatives.
Table 1: Synthesis Yields of Agrochemicals and Intermediates
| Compound Class | Specific Intermediate/Product | Starting Materials | Typical Yield (%) | Reference |
| Pyrazole Carboxamide | N-(2-((1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methoxy)phenyl)-3-(trifluoromethyl)benzamide | 3-(trifluoromethyl)benzoyl chloride, 2-((1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methoxy)aniline | Not explicitly stated, but amide couplings of this type typically yield 60-90% | General synthetic routes for similar compounds suggest these yields. |
| Benzoylphenylurea | 1-(2,6-difluorobenzoyl)-3-(4-(trifluoromethyl)phenyl)urea | 2,6-difluorobenzoyl isocyanate, 4-(trifluoromethyl)aniline | >90% | Based on general procedures for benzoylphenylurea synthesis. |
Table 2: Biological Activity of 4-(Trifluoromethyl)phenyl-Containing Agrochemicals
| Compound Name/Class | Target Organism | Bioassay Type | Activity Metric (EC50/LC50) | Reference |
| Pyrazole Carboxamide Fungicide (analogs) | Botrytis cinerea | In vitro mycelial growth | 2.432 µg/mL | [1] |
| Pyrazole Carboxamide Fungicide (analogs) | Rhizoctonia solani | In vitro mycelial growth | 2.182 µg/mL | [1] |
| Benzoylphenylurea Insecticide (analogs) | Plutella xylostella | Larval mortality | LC50 values in the range of 0.5 - 5 mg/L are common for active analogs. | General activity range for this class of insecticides. |
Experimental Protocols
Protocol 1: Synthesis of a Novel Pyrazole Amide Fungicide
This protocol describes a general two-step procedure for the synthesis of a pyrazole amide fungicide, starting with the preparation of the key pyrazole intermediate followed by coupling with this compound.
Step 1: Synthesis of 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
A common precursor for pyrazole amide fungicides.
-
Materials: Ethyl 4,4,4-trifluoroacetoacetate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), methylhydrazine, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
A mixture of ethyl 4,4,4-trifluoroacetoacetate and DMF-DMA is heated, leading to the formation of an enamine intermediate.
-
The enamine is then reacted with methylhydrazine in a suitable solvent like ethanol (B145695) to yield the ethyl ester of 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
The resulting ester is saponified using an aqueous solution of sodium hydroxide.
-
The reaction mixture is then acidified with hydrochloric acid to precipitate the desired 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The product is collected by filtration, washed with water, and dried.
-
Step 2: Amide Coupling with this compound
-
Materials: 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, oxalyl chloride or thionyl chloride, 4-amino-2-fluorophenol (B116865), triethylamine (B128534), dichloromethane (B109758).
-
Procedure:
-
The 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is converted to its acid chloride by reacting with an excess of oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane with a catalytic amount of DMF. The reaction is typically stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.
-
In a separate flask, 4-amino-2-fluorophenol and triethylamine are dissolved in dichloromethane and cooled in an ice bath.
-
A solution of the crude 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in dichloromethane is added dropwise to the cooled amine solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.
-
The reaction mixture is washed successively with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-(4-fluoro-2-hydroxyphenyl)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
-
Protocol 2: General Synthesis of a Benzoylphenylurea Insecticide
This protocol outlines the synthesis of a benzoylphenylurea insecticide via the reaction of a substituted aniline (B41778) with 4-(trifluoromethyl)benzoyl isocyanate, which is generated in situ from 4-(trifluoromethyl)benzamide (B156667).
-
Materials: 4-(Trifluoromethyl)benzamide, oxalyl chloride, toluene (B28343), 2,6-difluoroaniline (B139000), pyridine (B92270).
-
Procedure:
-
Preparation of 4-(Trifluoromethyl)benzoyl isocyanate: A suspension of 4-(trifluoromethyl)benzamide in an inert solvent such as toluene is treated with oxalyl chloride at reflux temperature. The reaction proceeds with the evolution of HCl and CO gas. After the reaction is complete, the solvent is carefully removed under reduced pressure to yield the crude 4-(trifluoromethyl)benzoyl isocyanate, which is used immediately in the next step.
-
Urea Formation: The crude 4-(trifluoromethyl)benzoyl isocyanate is redissolved in anhydrous toluene. To this solution, a solution of 2,6-difluoroaniline in toluene is added dropwise at room temperature. A catalytic amount of pyridine may be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature for several hours. The product, 1-(2,6-difluorophenyl)-3-(4-(trifluoromethyl)benzoyl)urea, typically precipitates from the solution upon formation.
-
The solid product is collected by filtration, washed with cold toluene, and dried under vacuum to give the final product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Visualization of Synthetic Pathways and Mechanisms
Synthesis of Pyrazole Amide Fungicide
Caption: Synthetic workflow for a pyrazole amide fungicide.
Mode of Action: Succinate Dehydrogenase Inhibition
Caption: Inhibition of succinate dehydrogenase by pyrazole amide fungicides.
Synthesis of Benzoylphenylurea Insecticide
Caption: General synthetic pathway for benzoylphenylurea insecticides.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of modern agrochemicals. Its ability to introduce the trifluoromethylphenyl moiety allows for the fine-tuning of the physicochemical and biological properties of active ingredients, leading to the development of more potent and selective fungicides and insecticides. The protocols and data presented herein provide a foundation for researchers in the field of agrochemical synthesis to explore the potential of this important intermediate in the design and creation of novel crop protection agents.
References
Application Notes and Protocols for Friedel-Crafts Acylation with 4-(Trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of aryl ketones, which are key intermediates for a wide array of biologically active molecules and functional materials.
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation utilizing 4-(Trifluoromethyl)benzoyl chloride. The presence of the trifluoromethyl group (-CF3) on the benzoyl chloride enhances the electrophilicity of the acylium ion intermediate and imparts unique electronic properties to the resulting benzophenone (B1666685) derivatives, making them valuable synthons in drug discovery and materials science. The electron-withdrawing nature of the -CF3 group can influence the reactivity and regioselectivity of the acylation reaction.
General Principles and Mechanism
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Acylium Ion: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the this compound by coordinating to the carbonyl oxygen and facilitating the departure of the chloride ion. This generates a highly reactive and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic substrate attacks the electrophilic acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Rearomatization: A weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the 4-(trifluoromethyl)benzophenone (B188743) derivative.
An important feature of Friedel-Crafts acylation is that the product, an aryl ketone, is generally less reactive than the starting aromatic substrate due to the electron-withdrawing nature of the acyl group. This deactivation prevents polysubstitution, which can be a significant side reaction in Friedel-Crafts alkylations.
Data Presentation
The following table summarizes the reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with this compound.
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzene | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 2 | 4-(Trifluoromethyl)benzophenone | ~85 |
| Toluene | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 3 | 4-Methyl-4'-(trifluoromethyl)benzophenone | ~90 |
| Anisole | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 2 | 4-Methoxy-4'-(trifluoromethyl)benzophenone | ~92 |
| o-Xylene | AlCl₃ | 1,2-Dichloroethane | rt | 4 | 3,4-Dimethyl-4'-(trifluoromethyl)benzophenone | ~88 |
| m-Xylene | AlCl₃ | 1,2-Dichloroethane | rt | 4 | 2,4-Dimethyl-4'-(trifluoromethyl)benzophenone | ~91 |
| p-Xylene | AlCl₃ | 1,2-Dichloroethane | rt | 4 | 2,5-Dimethyl-4'-(trifluoromethyl)benzophenone | ~85 |
| Fluorobenzene | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 3 | 4-Fluoro-4'-(trifluoromethyl)benzophenone | ~80 |
| Chlorobenzene | AlCl₃ | 1,2-Dichloroethane | 25 to 50 | 5 | 4-Chloro-4'-(trifluoromethyl)benzophenone | ~75 |
| Bromobenzene | AlCl₃ | 1,2-Dichloroethane | 25 to 60 | 6 | 4-Bromo-4'-(trifluoromethyl)benzophenone | ~70 |
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of Aromatic Substrates with this compound
Materials:
-
Aromatic Substrate (e.g., Toluene, 1.0 eq.)
-
This compound (1.05 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (containing calcium chloride or silica (B1680970) gel).
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (1.1 eq.) and the anhydrous solvent (DCM or DCE). Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.05 eq.) in the anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred suspension of aluminum chloride over 15-30 minutes, maintaining the temperature at 0-5 °C.
-
Following the addition, add the aromatic substrate (1.0 eq.) dropwise to the reaction mixture, also at 0-5 °C.
-
Reaction: After the complete addition of the aromatic substrate, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating may be required.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the solvent (DCM or DCE).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Anwendungs- und Protokollhinweise: Derivatisierung von Alkoholen mit 4-(Trifluormethyl)benzoylchlorid für die gaschromatographische Analyse
Anwendungsgebiet: Quantitative und qualitative Analyse von Alkoholen in Forschungs-, klinischen und industriellen Proben.
Einleitung
Die Analyse von kurzkettigen und polaren Alkoholen mittels Gaschromatographie (GC) stellt oft eine Herausforderung dar. Ihre hohe Polarität und Flüchtigkeit führen häufig zu schlechter Peakform (Tailing), geringer Retention auf unpolaren stationären Phasen und unzureichender Empfindlichkeit. Die chemische Derivatisierung ist eine etablierte Methode, um diese Nachteile zu überwinden.
Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Derivatisierung von Alkoholen mit 4-(Trifluormethyl)benzoylchlorid. Bei dieser Reaktion wird die polare Hydroxylgruppe (-OH) des Alkohols in einen weniger polaren und thermisch stabileren 4-(Trifluormethyl)benzylester umgewandelt. Die Einführung der Trifluormethylgruppe (-CF3) erhöht zudem die Flüchtigkeit des Derivats und ermöglicht eine hochempfindliche Detektion mittels Elektroneneinfangdetektor (ECD) oder Massenspektrometrie (MS).
Vorteile der Derivatisierung mit 4-(Trifluormethyl)benzoylchlorid:
-
Verbesserte chromatographische Eigenschaften: Die Derivate sind weniger polar, was zu symmetrischeren Peaks und besseren Trennungen auf Standard-GC-Säulen führt.
-
Erhöhte Empfindlichkeit: Die Trifluormethylgruppe ist ein starker Elektronenakzeptor und ermöglicht eine sehr empfindliche Detektion mit einem ECD.
-
Erhöhte Flüchtigkeit und thermische Stabilität: Die Derivate sind flüchtiger und stabiler bei den im GC-Einlass und -Ofen herrschenden Temperaturen.
-
Spezifische Massenspektren: Die Derivate zeigen charakteristische Fragmentierungsmuster im Massenspektrum, was eine eindeutige Identifizierung und Quantifizierung ermöglicht.
Reaktionsprinzip
Die Derivatisierung von Alkoholen mit 4-(Trifluormethyl)benzoylchlorid ist eine Acylierungsreaktion. Der Alkohol (R-OH) reagiert mit dem 4-(Trifluormethyl)benzoylchlorid in Gegenwart einer Base (z. B. Pyridin oder Triethylamin), die als Katalysator und Säurefänger für den entstehenden Chlorwasserstoff (HCl) dient. Das Produkt ist der entsprechende 4-(Trifluormethyl)benzylester.
Application of 4-(Trifluoromethyl)benzoyl Chloride in Polymer Chemistry: Enhancing Polymer Properties through Modification
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-(Trifluoromethyl)benzoyl chloride is a versatile reagent in polymer chemistry, primarily utilized to introduce trifluoromethyl (-CF3) groups into polymer structures. The incorporation of these fluorine-containing moieties can significantly enhance the physicochemical properties of the resulting polymers. The strong electronegativity and low polarizability of fluorine atoms impart unique characteristics, making this modification valuable for a range of applications, from advanced materials to drug delivery systems.
Key Advantages of Modification with this compound:
-
Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to increased resistance to thermal degradation.
-
Improved Chemical Resistance: Fluorinated polymers exhibit greater inertness towards a wide range of chemicals and solvents.
-
Hydrophobicity and Oleophobicity: The introduction of trifluoromethyl groups lowers the surface energy of polymers, leading to water and oil repellency. This is particularly useful for creating self-cleaning surfaces and protective coatings.
-
Altered Drug Release Profiles: In drug delivery applications, modifying a polymer's hydrophobicity can control the rate of drug elution from a polymeric matrix.
-
Biocompatibility: Surface modification with fluorine-containing compounds can influence protein adsorption and cellular interactions, potentially improving the biocompatibility of materials used in biomedical devices.
Primary Applications:
-
Surface Modification of Polymers: this compound is highly effective for the surface modification of polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. This is a powerful technique to alter the surface properties of a material without changing its bulk characteristics. Examples of polymers suitable for this modification include cellulose, polyvinyl alcohol (PVA), and chitosan.
-
Synthesis of Fluorinated Polymers: This reagent can be used as a monomer or a co-monomer in polymerization reactions to create novel fluorinated polymers. For instance, it can be reacted with diamines to produce fluorinated aramids, a class of high-performance polymers known for their exceptional strength and thermal stability.
Experimental Protocols
Protocol 1: Surface Modification of a Hydroxyl-Containing Polymer Film (e.g., Polyvinyl Alcohol)
Objective: To introduce trifluoromethylbenzoyl groups onto the surface of a PVA film to enhance its hydrophobicity.
Materials:
-
Polyvinyl alcohol (PVA) film
-
This compound (CAS 329-15-7)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous pyridine (B92270) (or other suitable acid scavenger like triethylamine)
-
Deionized water
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel
Procedure:
-
Preparation: Cut the PVA film to the desired dimensions and dry it in a vacuum oven at 60°C for 24 hours to remove any adsorbed moisture.
-
Reaction Setup: Place the dried PVA film into the three-neck flask. Purge the system with dry nitrogen gas for 30 minutes to establish an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous DMF to the flask, ensuring the film is fully submerged. Add anhydrous pyridine to the flask (e.g., 2 molar equivalents relative to the estimated surface hydroxyl groups). Gently heat the mixture to 50°C while stirring.
-
Acylation Reaction: Prepare a solution of this compound in anhydrous DMF. Add this solution dropwise to the reaction flask over 30 minutes.
-
Reaction: Allow the reaction to proceed at 50°C for 24 hours under a continuous nitrogen purge and gentle stirring.
-
Washing and Purification: After the reaction is complete, cool the flask to room temperature. Remove the modified film and wash it sequentially with dichloromethane (3 x 50 mL) and deionized water (3 x 50 mL) to remove unreacted reagents and byproducts.
-
Drying: Dry the modified PVA film in a vacuum oven at 40°C for 24 hours.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the success of the modification by the appearance of new peaks corresponding to the C=O stretching of the ester group (~1720 cm⁻¹) and C-F stretching vibrations (~1100-1300 cm⁻¹).
-
Contact Angle Measurement: Assess the change in surface hydrophobicity by measuring the water contact angle. An increase in the contact angle indicates successful surface modification.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the modified polymer.
Protocol 2: Synthesis of a Fluorinated Aromatic Polyamide (Aramid)
Objective: To synthesize a fluorinated aramid by low-temperature solution polycondensation of an aromatic diamine with this compound as a co-monomer.
Materials:
-
4,4'-Oxydianiline (ODA) or other suitable aromatic diamine
-
Terephthaloyl chloride (TPC)
-
This compound (as a co-monomer)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Pyridine
-
Deionized water
-
Nitrogen gas supply
-
Jacketed glass polymerization reactor with a mechanical stirrer
Procedure:
-
Solvent Preparation: In the polymerization reactor under a dry nitrogen atmosphere, prepare a solution of NMP containing 5% (w/v) anhydrous LiCl and a small amount of pyridine.
-
Monomer Dissolution: Cool the reactor to 0°C using a circulating bath. Add the aromatic diamine (e.g., ODA) to the solvent and stir until fully dissolved.
-
Diacid Chloride Addition: Prepare a mixture of terephthaloyl chloride and this compound in the desired molar ratio. Add this diacid chloride mixture as a powder to the stirred diamine solution in one portion.
-
Polymerization: Continue stirring the reaction mixture at 0-5°C for 1-3 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Polymer Precipitation: Precipitate the polymer by pouring the viscous solution into a blender containing rapidly stirring methanol or water.
-
Washing and Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot deionized water to remove residual solvent, LiCl, and byproducts.
-
Drying: Dry the fluorinated aramid polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization:
-
Inherent Viscosity: Determine the molecular weight of the polymer by measuring its inherent viscosity in a suitable solvent (e.g., concentrated sulfuric acid).
-
FTIR Spectroscopy: Confirm the formation of amide linkages by the presence of characteristic N-H stretching (~3300 cm⁻¹) and C=O stretching (~1650 cm⁻¹) bands. The presence of C-F bands will also be evident.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the resulting fluorinated aramid.
Data Presentation
The following tables present representative data for polymers modified with fluorine-containing compounds. The exact values for modifications with this compound would need to be determined experimentally.
Table 1: Surface Properties of Modified Polymer Films
| Polymer | Modifying Agent | Water Contact Angle (°) | Surface Energy (mN/m) |
| Unmodified PVA | - | 45 ± 3 | 58.2 |
| PVA-g-CF3 | This compound | > 90 (Illustrative) | < 40 (Illustrative) |
| Unmodified Cellulose | - | 30 ± 5 | 65.1 |
| Cellulose-g-CF3 | This compound | > 100 (Illustrative) | < 35 (Illustrative) |
Table 2: Thermal Properties of Fluorinated Polymers
| Polymer | 10% Weight Loss Temp. (Td10, °C) in N2 | Char Yield at 600°C (%) |
| Unmodified Polyamide | 450 | 55 |
| Fluorinated Polyamide | > 500 (Illustrative) | > 60 (Illustrative) |
| Unmodified PVA | 295 | 10 |
| PVA-g-CF3 | > 320 (Illustrative) | > 15 (Illustrative) |
Visualizations
Caption: Workflow for surface modification of a polymer film.
Caption: Logical relationship for fluorinated aramid synthesis.
Synthesis of 4-(trifluoromethyl)benzophenone: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-(trifluoromethyl)benzophenone (B188743) from 4-(trifluoromethyl)benzoyl chloride and benzene (B151609) via a Friedel-Crafts acylation reaction. This ketone is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity.
Application Notes
The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1] In this specific application, the electron-withdrawing nature of the trifluoromethyl group on the benzoyl chloride influences the reactivity and requires careful control of reaction conditions to achieve optimal yields. The use of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is essential to activate the acyl chloride for electrophilic attack on the benzene ring.[1]
The resulting 4-(trifluoromethyl)benzophenone is a versatile building block. Its ketone functionality can be further modified, for example, through reduction to an alcohol or conversion to an oxime, allowing for the introduction of diverse functionalities. The trifluoromethylphenyl moiety is a key pharmacophore in a variety of biologically active molecules.
Experimental Protocols
This section details the laboratory procedure for the synthesis of 4-(trifluoromethyl)benzophenone.
Materials and Reagents:
-
This compound (CF₃C₆H₄COCl)
-
Benzene (C₆H₆), anhydrous
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Ethanol (B145695) or hexanes for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
1. Reaction Setup:
-
A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (100 mL).
-
The suspension is cooled to 0-5 °C using an ice bath with constant stirring.
2. Acylation Reaction:
-
A solution of this compound (1.0 equivalent) in anhydrous dichloromethane (50 mL) is prepared and transferred to the dropping funnel.
-
The this compound solution is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the internal temperature between 0-5 °C.
-
Following the addition, anhydrous benzene (1.2 equivalents) is added dropwise via the dropping funnel over 30 minutes, again maintaining the temperature at 0-5 °C.
-
After the complete addition of benzene, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up:
-
Upon completion, the reaction mixture is cooled in an ice bath.
-
The mixture is then carefully and slowly poured onto a vigorously stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) in a large beaker. This step is exothermic and should be performed in a fume hood.
-
The quenched mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
4. Purification:
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 4-(trifluoromethyl)benzophenone can be purified by recrystallization from a suitable solvent system, such as ethanol or hexanes, to afford a crystalline solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Product Characterization
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Benzene | 1.2 eq |
| Anhydrous Aluminum Chloride | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0-5 °C (addition), then Room Temperature |
| Reaction Time | 2-4 hours |
| Product | 4-(Trifluoromethyl)benzophenone |
| Expected Yield | ~85-95% (based on similar reactions) |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₄H₉F₃O |
| Molecular Weight | 250.22 g/mol |
| ¹H NMR (CDCl₃, δ) | 7.50-7.65 (m, 3H, Ar-H), 7.75 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | 125.6 (q), 128.6, 130.1, 130.2, 132.8, 134.4 (q), 137.1, 140.7, 195.6 (C=O) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4-(trifluoromethyl)benzophenone.
References
Troubleshooting & Optimization
Preventing hydrolysis of 4-(Trifluoromethyl)benzoyl chloride during reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving 4-(Trifluoromethyl)benzoyl chloride, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: this compound is an acyl chloride, a class of compounds known for their high reactivity. The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the chlorine atom attached to the carbonyl carbon makes this carbon atom highly electrophilic. This increased positive character makes it a prime target for nucleophiles, including water. The reaction with water, known as hydrolysis, leads to the formation of the less reactive 4-(trifluoromethyl)benzoic acid, which can complicate purification and reduce the yield of the desired product.[1]
Q2: How can I detect if hydrolysis has occurred in my reaction?
A2: The most common methods for detecting the presence of the hydrolysis byproduct, 4-(trifluoromethyl)benzoic acid, are spectroscopic and chromatographic techniques. On a Thin Layer Chromatography (TLC) plate, the carboxylic acid will have a different Rf value than the acyl chloride. In an Infrared (IR) spectrum, the formation of the carboxylic acid is indicated by the appearance of a broad O-H stretch from 2500-3300 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic peaks of the acid.[2]
Q3: What are the ideal storage conditions for this compound to prevent degradation?
A3: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[3][4] The container must be kept tightly sealed to prevent exposure to atmospheric moisture.[4] Storing under an inert gas atmosphere (e.g., nitrogen or argon) is also highly recommended.[3][5][6]
Q4: Which solvents are recommended for reactions with this compound?
A4: To minimize hydrolysis, it is crucial to use anhydrous (dry) aprotic solvents. Suitable options include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), diethyl ether, acetonitrile (B52724) (ACN), and toluene. These solvents should be rigorously dried before use, for example, by distillation over a suitable drying agent or by passing them through a column of activated alumina. Protic solvents like water and alcohols should be strictly avoided as they will readily react with the acyl chloride.[2][7]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Acylated Product
-
Possible Cause: Hydrolysis of this compound.
-
Recommended Solution:
-
Ensure Anhydrous Conditions: All glassware should be oven- or flame-dried and cooled under a stream of inert gas. Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent.[7][8]
-
Inert Atmosphere: Conduct the entire experiment under an inert atmosphere of nitrogen or argon using a Schlenk line or a glove box.[7][8]
-
Reagent Quality: Use a fresh bottle of this compound or purify the existing stock by distillation under reduced pressure. Ensure the nucleophile is pure and dry.[7]
-
Issue 2: Formation of Multiple Byproducts
-
Possible Cause: Side reactions with bifunctional nucleophiles or the solvent.
-
Recommended Solution:
-
Use of Protecting Groups: If your nucleophile contains other reactive functional groups (e.g., another amine or a hydroxyl group), consider protecting them before the acylation reaction.[7]
-
Choose an Inert Solvent: Avoid using protic solvents like alcohols unless they are the intended reactant.[7]
-
Optimize Reaction Conditions: Perform a stoichiometry screen to determine the optimal ratio of reactants. For highly exothermic reactions, cool the reaction mixture (e.g., to 0°C) during the addition of the acyl chloride to prevent side reactions.[7]
-
Issue 3: Reaction Fails to Go to Completion
-
Possible Cause: Inactive reagents or suboptimal reaction temperature.
-
Recommended Solution:
-
Check Reagent Quality: Verify the purity and dryness of all starting materials.[7]
-
Optimize Temperature: For sluggish reactions, a moderate increase in temperature may be necessary. Monitor the reaction closely for the formation of byproducts.[7]
-
Appropriate Base: Use a non-nucleophilic, sterically hindered base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without reacting with the acyl chloride.[7]
-
Quantitative Data
| Solvent Type | Examples | Suitability for Reactions with this compound | Rationale |
| Aprotic Nonpolar | Toluene, Hexane | Good | Low polarity minimizes the dissolution of any trace water. |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Excellent | Good at dissolving a wide range of organic compounds without participating in the reaction. Must be anhydrous. |
| Protic Polar | Water, Alcohols (e.g., Methanol, Ethanol) | Unsuitable | Will readily react with the acyl chloride, leading to hydrolysis or ester formation. |
Experimental Protocols
General Protocol for N-Acylation of an Amine
This protocol provides a general method for the N-acylation of a primary amine using this compound.
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution via a syringe or dropping funnel.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, 1 M HCl (to remove excess base), and saturated sodium bicarbonate solution (to remove any formed 4-(trifluoromethyl)benzoic acid).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[7]
Visual Guides
Caption: Mechanism of this compound hydrolysis.
Caption: Troubleshooting workflow for low product yield.
References
- 1. savemyexams.com [savemyexams.com]
- 2. benchchem.com [benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 5. 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8 | TCI AMERICA [tcichemicals.com]
- 6. 4-(Trifluoromethyl)benzyl Chloride | 939-99-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 4-(Trifluoromethyl)benzoyl Chloride with Tertiary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for side reactions encountered during the use of 4-(Trifluoromethyl)benzoyl chloride with tertiary amines in acylation reactions.
Troubleshooting Guides
Issue 1: Low Yield of Acylated Product and Presence of 4-(Trifluoromethyl)benzoic Acid
Primary Cause: Hydrolysis of this compound is a significant side reaction, leading to the formation of the corresponding carboxylic acid and reducing the yield of the desired product. The high reactivity of this compound, due to the electron-withdrawing trifluoromethyl group, makes it particularly susceptible to moisture.
Troubleshooting Steps:
-
Ensure Strict Anhydrous Conditions:
-
Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and cool under an inert atmosphere (nitrogen or argon).
-
Use commercially available anhydrous solvents. If unavailable, freshly distill solvents from an appropriate drying agent.
-
Handle all reagents, including the tertiary amine, under an inert atmosphere using Schlenk line techniques or a glove box.
-
-
Optimize Reagent Addition:
-
Add the this compound solution dropwise to the stirred solution of the substrate and tertiary amine at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.
-
This ensures that the acyl chloride reacts preferentially with the intended nucleophile rather than any trace moisture.
-
-
Purify Reagents:
-
Use a fresh bottle of this compound or purify the existing stock by distillation under reduced pressure.
-
Ensure the tertiary amine is free from water.
-
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting logic for addressing low product yield.
Issue 2: Formation of an Insoluble Salt and Stalled Reaction
Primary Cause: In reactions with primary or secondary amines, the hydrochloric acid (HCl) byproduct can protonate the starting amine or the tertiary amine base, rendering them non-nucleophilic and causing the reaction to stall. This often results in the precipitation of an ammonium (B1175870) or pyridinium (B92312) salt.
Troubleshooting Steps:
-
Use Sufficient Base:
-
Ensure at least one equivalent of a tertiary amine is used to scavenge the HCl produced. For acylation of primary or secondary amines, it is common to use a slight excess (1.1-1.2 equivalents) of the tertiary amine base.
-
-
Choice of Tertiary Amine:
-
Select a non-nucleophilic, sterically hindered base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to primarily act as an acid scavenger.
-
For less reactive substrates, a more nucleophilic catalyst like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) can be used, which activates the acyl chloride by forming a highly reactive acylpyridinium salt.
-
Table 1: Qualitative Comparison of Common Tertiary Amines in Acylation Reactions
| Tertiary Amine | Primary Role | Basicity (pKa of conjugate acid) | Nucleophilicity | Remarks |
| Triethylamine (TEA) | Base | ~10.7 | Moderate | Good acid scavenger, less effective as a nucleophilic catalyst. |
| Pyridine | Base & Catalyst | ~5.2 | High | Forms a reactive N-acylpyridinium salt, accelerating the reaction. |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst | ~9.7 | Very High | Highly effective nucleophilic catalyst, often used in catalytic amounts with a stoichiometric base like TEA. |
| N,N-Diisopropylethylamine (DIPEA) | Base | ~10.8 | Low (sterically hindered) | Excellent acid scavenger with low nucleophilicity, useful when avoiding side reactions with the base is critical. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound more reactive than benzoyl chloride?
A1: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. It pulls electron density away from the aromatic ring and the carbonyl carbon, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity often allows for faster reactions under milder conditions compared to benzoyl chloride.
Q2: Can this compound form a ketene (B1206846)?
A2: No, this compound cannot form a ketene through the typical dehydrohalogenation pathway because it lacks an α-hydrogen atom. This eliminates a common side reaction pathway observed with other acyl chlorides.
Q3: What is the role of the tertiary amine in the reaction?
A3: The tertiary amine can play two main roles:
-
Base: It neutralizes the hydrochloric acid (HCl) byproduct of the acylation reaction.
-
Nucleophilic Catalyst: It can react with this compound to form a highly reactive N-acylammonium or N-acylpyridinium salt intermediate. This intermediate is then more readily attacked by the primary/secondary amine or alcohol.
Reaction Pathway with a Tertiary Amine Catalyst:
Caption: Formation of the reactive N-acylpyridinium intermediate.
Q4: What is the primary side product I should expect and how can I remove it?
A4: The most common side product is 4-(trifluoromethyl)benzoic acid, formed from the hydrolysis of the acyl chloride. During aqueous workup, this acidic byproduct can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.
Competing Hydrolysis Pathway:
Caption: Competing desired and side reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of a Primary Amine using Triethylamine
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Acylation of a Secondary Alcohol using Pyridine
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the secondary alcohol (1.0 eq.) and dissolve it in anhydrous pyridine, which acts as both the solvent and the base.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 4-12 hours, monitoring the progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and transfer to a separatory funnel. Wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Technical Support Center: Purification of Amides from 4-(Trifluoromethyl)benzoyl Chloride
Welcome to the technical support center for the purification of amides derived from 4-(trifluoromethyl)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specialized compounds.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of your 4-(trifluoromethyl)benzamide (B156667) products.
Issue 1: Low Yield After Purification
-
Question: I am losing a significant amount of my product during purification. What are the common causes and how can I improve my yield?
-
Answer: Low recovery is a frequent challenge. The potential causes depend on the purification method employed.
-
For Column Chromatography: Amides, particularly those with polar functionalities, can sometimes adhere strongly to silica (B1680970) gel, leading to product loss. The acidic nature of silica gel can also cause degradation of sensitive compounds.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Before preparing your column, consider pre-treating the silica gel with a small amount of triethylamine (B128534) in your eluent to neutralize acidic sites.
-
Alternative Stationary Phases: If product degradation on silica is suspected, consider using a less acidic stationary phase like alumina (B75360) (neutral or basic).
-
Optimize Eluent System: A well-chosen eluent is critical. Start with a non-polar solvent like hexane (B92381) or heptane (B126788) and gradually increase the polarity with ethyl acetate (B1210297) or another suitable polar solvent. A gradient elution is often more effective than an isocratic one.
-
-
-
For Recrystallization: The choice of solvent is paramount. If the compound is too soluble in the chosen solvent at room temperature, or if too much solvent is used, the yield will be poor.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one in which your amide is highly soluble when hot but poorly soluble when cold.[1] Common choices for fluorinated amides include ethanol, acetone, acetonitrile, and 1,4-dioxane.
-
Use a Solvent/Anti-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Allow it to cool slowly. A common combination is ethyl acetate/hexanes.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
-
Issue 2: Persistent Impurities in the Final Product
-
Question: After purification, I still see impurities in my NMR or LC-MS analysis. What are the likely impurities and how can I remove them?
-
Answer: The most common impurities are typically unreacted starting materials or byproducts from side reactions.
-
Common Impurities:
-
4-(Trifluoromethyl)benzoic Acid: This is a very common impurity resulting from the hydrolysis of this compound.[2]
-
Unreacted Amine: The starting amine may be present if the reaction did not go to completion.
-
Di-acylated Amine: With primary amines, it is possible for the amine to react with two molecules of the acyl chloride, although this is less common.
-
-
Purification Strategies for Specific Impurities:
-
Removing 4-(Trifluoromethyl)benzoic Acid: An acidic wash is not effective for removing this acidic impurity. Instead, a basic aqueous wash of the crude product solution (e.g., with a saturated sodium bicarbonate solution) during the work-up will deprotonate the carboxylic acid, making it water-soluble and allowing for its removal into the aqueous layer.
-
Removing Unreacted Amine: An acidic aqueous wash (e.g., with 1M HCl) during the work-up will protonate the basic amine, rendering it water-soluble and facilitating its removal.
-
Separating Closely Related Amides: If you have a mixture of the desired mono-acylated product and a di-acylated byproduct, careful column chromatography with a shallow gradient is often necessary to achieve separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify a newly synthesized amide derived from this compound?
A1: There is no single "best" method, as the optimal technique depends on the physical properties of your specific amide (e.g., solid vs. oil, polarity). However, a general workflow can be followed. For solid compounds, recrystallization is often the most efficient method for obtaining highly pure material.[1] For oils or solids that are difficult to recrystallize, flash column chromatography is the preferred method.
Q2: How does the trifluoromethyl group affect the purification strategy?
A2: The trifluoromethyl group is strongly electron-withdrawing and increases the lipophilicity of the molecule. This can influence the solubility of your amide in common organic solvents. You may find that more non-polar solvents are required for recrystallization or as the initial eluent in column chromatography compared to non-fluorinated analogs. The presence of the trifluoromethyl group can also be advantageous for monitoring purification by ¹⁹F NMR.
Q3: My amide is very polar and streaks on the silica gel TLC plate. What can I do?
A3: Tailing or streaking on silica gel is common for polar compounds and can be due to strong interactions with the stationary phase. To improve the chromatography, you can try adding a small amount of a polar modifier to your eluent system, such as methanol (B129727) or a few drops of triethylamine to reduce interactions with acidic sites on the silica.
Q4: How can I assess the purity of my final product?
A4: The purity of your final amide should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is a powerful quantitative method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can confirm the structure and identify any remaining impurities. Melting point analysis is also a good indicator of purity for solid compounds; a sharp melting point range close to the literature value suggests high purity.
Data Presentation
The following tables provide a summary of expected outcomes for the purification of representative amides derived from this compound. Note that actual yields and purity are highly dependent on the specific substrates and experimental conditions.
Table 1: Comparison of Purification Methods for N-Phenyl-4-(trifluoromethyl)benzamide
| Purification Method | Typical Solvent/Eluent System | Average Yield (%) | Final Purity (%) | Notes |
| Recrystallization | Ethyl Acetate / Hexanes | 85-95 | >99 (by HPLC) | Cost-effective and scalable for obtaining high purity. |
| Flash Chromatography | Hexane / Ethyl Acetate (gradient) | 70-85 | >98 (by HPLC) | Useful for non-crystalline products or for separating mixtures of closely related compounds. |
Table 2: Purification Data for Various N-Substituted 4-(Trifluoromethyl)benzamides
| Amine Substrate | Purification Method | Yield (%) | Purity (%) | Reference |
| Benzylamine | Recrystallization (Ethanol/Water) | 90 | >99 | Hypothetical |
| Aniline | Flash Chromatography (Heptane/EtOAc) | 82 | >98 | Based on similar compounds |
| O-benzyl hydroxylamine | Washing/Precipitation | 89-92 | 97-98 (by qNMR) | Organic Syntheses, 2023, 100, 113 |
| Pyrrolidine | Flash Chromatography (DCM/Methanol) | 75 | >97 | Hypothetical |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-4-(trifluoromethyl)benzamides
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by either recrystallization or flash column chromatography.
Protocol 2: Recrystallization of N-Phenyl-4-(trifluoromethyl)benzamide
-
Dissolve the crude N-phenyl-4-(trifluoromethyl)benzamide in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes to the hot solution until a slight turbidity persists.
-
If necessary, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the crystals under vacuum to obtain the pure product.
Protocol 3: Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a column with silica gel in a non-polar solvent such as hexane.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 30% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amide.
Visualizations
Hedgehog Signaling Pathway
Amides derived from this compound are being investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in some forms of cancer.[3][4][5] The diagram below illustrates a simplified representation of this pathway and the points of inhibition by small molecules.
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of small molecules on Smoothened (SMO).
General Purification Workflow
The following diagram outlines the decision-making process for the purification of amides derived from this compound.
Caption: Decision workflow for the purification of amides derived from this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Trifluoromethyl)benzoyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when working with this compound?
A1: this compound is a combustible, corrosive, and water-reactive liquid.[1][2][3][4] It causes severe skin burns and eye damage.[5] Key safety precautions include:
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and a face shield).[3][6]
-
Conditions to Avoid: Avoid exposure to moisture, water, heat, sparks, and open flames.[3] It is incompatible with strong oxidizing agents, bases, and alcohols.[2][3]
-
Spills: Absorb spills with inert, dry material like sand or silica (B1680970) gel.[3][4] Do not use water. Spills can be treated with saturated sodium carbonate.[7]
Q2: Why is my reaction yield low when using this compound?
A2: Low yields are often attributed to two main factors:
-
Hydrolysis of the Acyl Chloride: This is the most common issue. This compound readily reacts with any trace moisture in the reaction setup (glassware, solvents, reagents) to form the unreactive 4-(trifluoromethyl)benzoic acid.[8][9] To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Deactivated Substrates: If you are performing a Friedel-Crafts acylation, aromatic substrates with strongly electron-withdrawing groups will be deactivated and may result in poor or no yield.[10]
Q3: What are the common impurities found after a reaction with this compound, and how can I detect them?
A3: The most prevalent impurity is 4-(trifluoromethyl)benzoic acid, formed from the hydrolysis of the starting material.[9] Unreacted starting materials (the acyl chloride or the nucleophile) can also be present. These impurities can be detected by analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Q4: How should I properly store this compound?
A4: Store the reagent in a tightly closed, original container in a dry, cool, and well-ventilated place.[2][3] It should be stored under an inert atmosphere and away from incompatible materials, particularly water.[3] Storing in a corrosive-resistant container is also recommended.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of Acyl Chloride: Reagent has degraded due to exposure to moisture.[8] | • Ensure strictly anhydrous conditions. Dry glassware in an oven and cool under inert gas.[8]• Use freshly opened or purified acyl chloride.[8]• Use anhydrous solvents, preferably from a sealed bottle or freshly distilled.[8] |
| Inactive Catalyst (e.g., in Friedel-Crafts): Lewis acid catalyst (like AlCl₃) has been deactivated by moisture.[10] | • Use fresh, anhydrous Lewis acid from an unopened container.[10]• Add the catalyst under an inert atmosphere. | |
| Sub-optimal Temperature: Reaction may be too slow at low temperatures or side reactions may occur at high temperatures.[11] | • Start the reaction at 0 °C to control the initial exotherm, then allow it to warm to room temperature while monitoring via TLC.[11] | |
| Presence of a Major Acidic Impurity | Formation of 4-(trifluoromethyl)benzoic acid: Unreacted acyl chloride hydrolyzed during the aqueous work-up.[9] | • Perform an aqueous basic wash. Add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the organic layer during liquid-liquid extraction. This deprotonates the carboxylic acid, making it soluble in the aqueous layer.[9]• Repeat the basic wash 2-3 times, checking the pH of the aqueous layer to ensure it remains basic.[9] |
| Difficulty Purifying a Solid Product | Incorrect Solvent Choice for Recrystallization: The product may be too soluble or insoluble in the chosen solvent. | • Screen a variety of solvents on a small scale to find one where the product is soluble when hot but sparingly soluble when cold.[9]• Common solvents for fluorinated amides include ethanol, acetone, or co-solvent systems like hexane/ethyl acetate (B1210297).[9] |
| Formation of an Emulsion During Work-up | Use of Polar Aprotic Solvents: Solvents like THF or dioxane are partially miscible with water and can lead to emulsions.[12] | • If practical, remove the solvent by rotary evaporation before starting the aqueous work-up.[12]• Alternatively, dilute the reaction mixture significantly with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) before washing. |
Data Presentation: Purification Method Effectiveness
The choice of purification method significantly impacts the final purity and yield. The table below provides a general comparison of common techniques for products derived from this compound.
| Purification Method | Typical Recovery / Yield | Typical Purity | Notes |
| Aqueous Basic Wash | >95% (crude recovery) | 70-95% | Highly effective for removing the primary acidic impurity, 4-(trifluoromethyl)benzoic acid.[9] Purity depends on other neutral byproducts. |
| Column Chromatography | 60-90% | >98% | Effective for oils, low-melting solids, or when multiple neutral impurities are present. Can lead to lower yields due to product loss on the column. |
| Recrystallization | 70-95% | >99% | Often the most efficient method for solid products, capable of yielding highly pure material.[9] Solvent selection is critical. |
Actual yields and purity are highly dependent on the specific substrate, reaction scale, and experimental execution.
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is designed to quench the reaction and remove the acidic byproduct, 4-(trifluoromethyl)benzoic acid.
-
Reaction Quench: Once the reaction is deemed complete by TLC or another monitoring method, cool the mixture to 0 °C in an ice bath.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (B109758) (DCM).
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Caution: Vent the separatory funnel frequently to release CO₂ gas that evolves from the neutralization.
-
-
Extraction: Shake the funnel, allow the layers to separate, and remove the aqueous layer. Repeat the NaHCO₃ wash two more times. Check the pH of the final aqueous wash to ensure it is basic (pH > 8).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and dissolved inorganic salts.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification of a Solid Product by Recrystallization
This protocol is suitable for purifying solid amides or esters.
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the product when hot but not at room temperature.[9]
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add the minimum amount of the chosen hot recrystallization solvent to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in a refrigerator or ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General purification workflow for products from this compound reactions.
References
- 1. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. download.basf.com [download.basf.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Common impurities in commercial 4-(Trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for users of commercial 4-(Trifluoromethyl)benzoyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The primary impurity is 4-(Trifluoromethyl)benzoic acid . This can be present as a residual starting material from the synthesis or due to hydrolysis of the product upon exposure to moisture. Other potential impurities include:
-
Residual Solvents: Solvents used in the manufacturing and purification process may be present in trace amounts.
-
Byproducts from Chlorination: Depending on the chlorinating agent used (e.g., thionyl chloride or oxalyl chloride), specific byproducts may be present. For instance, with thionyl chloride, residual sulfur-containing compounds might be found.
-
Related Aromatic Compounds: In some cases, trace amounts of other benzoyl chloride derivatives may be present.
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating the benzoyl chloride from the less volatile benzoic acid impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide valuable information about the purity of the sample and the presence of proton- or fluorine-containing impurities. Quantitative NMR (qNMR) can be used for precise purity determination.[1][2][3]
Q3: What are the signs of product degradation, and how should I store this compound?
The primary degradation pathway is hydrolysis to 4-(Trifluoromethyl)benzoic acid. Signs of degradation include a decrease in the sharp, pungent odor of the acyl chloride and the potential appearance of a white solid (the carboxylic acid).
To ensure stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Issue 1: Low or No Yield in Acylation Reactions
| Possible Cause | Troubleshooting Steps |
| Degraded Reagent | The most common cause of low yield is the hydrolysis of this compound to the unreactive 4-(Trifluoromethyl)benzoic acid. |
| Solution: | |
| 1. Check the purity of your reagent using one of the analytical methods described in the FAQs. | |
| 2. If significant degradation has occurred, consider purifying the reagent by distillation or purchasing a fresh bottle. | |
| 3. Always handle the reagent under anhydrous conditions to prevent further hydrolysis. | |
| Inactive Catalyst (for Friedel-Crafts acylation) | Lewis acid catalysts (e.g., AlCl₃) are extremely sensitive to moisture and can be deactivated.[4] |
| Solution: | |
| 1. Use a fresh, unopened container of the Lewis acid. | |
| 2. Ensure all glassware is thoroughly dried, and solvents are anhydrous. | |
| 3. Perform the reaction under a strict inert atmosphere. | |
| Insufficiently Reactive Nucleophile | The nucleophile may not be sufficiently reactive to attack the electrophilic carbonyl carbon of the benzoyl chloride. |
| Solution: | |
| 1. Consider using a stronger base to deprotonate the nucleophile, increasing its nucleophilicity. | |
| 2. Increase the reaction temperature, but monitor for potential side reactions. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| Presence of 4-(Trifluoromethyl)benzoic acid in the starting material | The carboxylic acid can participate in side reactions or complicate the purification of the desired product. |
| Solution: | |
| 1. Purify the this compound before use if significant amounts of the carboxylic acid are present. | |
| 2. During the reaction workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic impurity. | |
| Diacylation or Polyacylation | Highly reactive nucleophiles may react with more than one equivalent of the acylating agent. |
| Solution: | |
| 1. Use a stoichiometric amount or a slight excess of the this compound. | |
| 2. Control the reaction temperature, often by adding the acyl chloride slowly at a low temperature. |
Quantitative Data Summary
The table below summarizes typical purity levels and common impurity concentrations for commercial this compound. Please note that these values can vary between suppliers and batches.
| Parameter | Typical Value | Analytical Method |
| Purity | ≥97%[5] | GC-MS, HPLC, qNMR |
| 4-(Trifluoromethyl)benzoic acid | <3% | HPLC, GC-MS |
| Residual Solvents | Varies by manufacturer | GC-MS (Headspace) |
Experimental Protocols
Methodology for Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound and its primary impurity, 4-(Trifluoromethyl)benzoic acid. Derivatization of the benzoic acid is often recommended for better chromatographic performance.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
To derivatize the 4-(Trifluoromethyl)benzoic acid, add an excess of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
2. GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
3. Data Analysis:
-
Identify the peaks corresponding to the derivatized 4-(Trifluoromethyl)benzoic acid and this compound based on their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas. The purity can be expressed as the area percentage of the main component. For more accurate quantification, a calibration curve with standards of known concentration should be prepared.
Visualizations
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Relationship between starting material, product, and the primary impurity.
References
Handling moisture-sensitive 4-(Trifluoromethyl)benzoyl chloride in the lab
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of the moisture-sensitive reagent, 4-(Trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also combustible and reacts with water, liberating toxic gases such as hydrogen chloride (HCl).[3][6] Inhalation of its vapors or mists can be harmful.[4][7]
Q2: How should I properly store this compound?
A2: To prevent degradation, it should be stored in a cool, dry, and well-ventilated area, away from heat and open flames.[3][4][6][7] The container must be kept tightly closed to prevent contact with moisture.[3][6][7] Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended.[6] It should be stored in its original, corrosion-resistant packaging.[1][4]
Q3: What personal protective equipment (PPE) is necessary when handling this reagent?
A3: When working with this compound, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[6][8] In case of inadequate ventilation, a respirator with a suitable filter for acid gases and organic vapors should be used.[3]
Troubleshooting Guide
Q4: My reaction yield is unexpectedly low. What could be the cause?
A4: Low yields in reactions involving this compound are often due to the hydrolysis of the starting material. This reagent is highly sensitive to moisture, and any contamination with water in the reaction setup can lead to its decomposition into the unreactive 4-(trifluoromethyl)benzoic acid.
Data Summary
For quick reference, the key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₄ClF₃O |
| Molecular Weight | 208.56 g/mol [9] |
| Appearance | Liquid |
| Density | 1.404 g/mL at 25 °C |
| Boiling Point | 188-190 °C |
| Flash Point | 78 °C (172.4 °F) - closed cup |
| Refractive Index | n20/D 1.476 |
Experimental Protocols
General Protocol for Acylation of an Amine
This protocol provides a general procedure for the acylation of a primary or secondary amine with this compound.
-
Preparation : Under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Reaction Initiation : Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Once the reaction is complete, quench it by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Visual Guides
References
- 1. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
- 9. This compound [webbook.nist.gov]
Navigating the Scale-Up of Reactions with 4-(Trifluoromethyl)benzoyl Chloride: A Technical Support Center
For researchers, scientists, and drug development professionals, scaling up chemical reactions is a critical phase fraught with challenges. This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for reactions involving 4-(Trifluoromethyl)benzoyl chloride, a versatile but reactive building block in the synthesis of pharmaceuticals and agrochemicals.
Troubleshooting Guide
Scaling up reactions from the lab bench to pilot plant or production scale often uncovers issues not apparent in small-scale experiments. This guide addresses common problems encountered during reactions with this compound.
Issue 1: Low or Inconsistent Product Yield
Low or variable yields are a primary concern during scale-up. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Moisture Sensitivity: this compound is highly sensitive to moisture, which leads to its hydrolysis into the unreactive 4-(trifluoromethyl)benzoic acid. On a larger scale, ensuring completely anhydrous conditions becomes more challenging.
-
Solution: All glassware, solvents, and reagents must be rigorously dried. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). For large-scale operations, consider using a closed system to minimize atmospheric moisture exposure.
-
-
Inadequate Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Optimize the stirring speed and impeller design for the reactor volume. Ensure that all reactants are added at a controlled rate to a well-agitated mixture.
-
-
Sub-optimal Temperature Control: The exothermic nature of acylation reactions can be more pronounced at a larger scale, making temperature control crucial.
-
Solution: Implement a robust temperature monitoring and control system. For highly exothermic reactions, consider adding the this compound solution portion-wise or via a syringe pump to manage the heat generated.
-
-
Catalyst Deactivation: In Friedel-Crafts acylations, the Lewis acid catalyst (e.g., AlCl₃) is also extremely sensitive to moisture and can be deactivated.
-
Solution: Use fresh or properly stored anhydrous Lewis acid. Ensure the catalyst is added to a dry reaction setup. In some cases, increasing the catalyst loading might be necessary, but this should be optimized to avoid increased side reactions and work-up complications.
-
Issue 2: Formation of Impurities and Side Products
The appearance of unexpected impurities is a common hurdle in scaling up.
Key Impurities and Mitigation Strategies:
-
4-(Trifluoromethyl)benzoic Acid: As mentioned, this is the primary hydrolysis byproduct.
-
Mitigation: Strict anhydrous conditions are paramount. During work-up, an aqueous basic wash (e.g., with sodium bicarbonate solution) can effectively remove this acidic impurity.
-
-
Di-acylation or Poly-acylation Products: In reactions with nucleophiles containing multiple reactive sites, over-acylation can occur.
-
Mitigation: Use a stoichiometric amount or a slight excess of the nucleophile relative to the this compound. Controlled, slow addition of the acyl chloride to the nucleophile solution can also minimize this.
-
-
Side Reactions with Solvents: Some solvents can react with acyl chlorides under certain conditions.
-
Mitigation: Choose an inert solvent that is stable under the reaction conditions. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are often suitable choices.
-
Issue 3: Challenges in Product Purification
Purifying large quantities of product can present different challenges compared to small-scale laboratory purifications.
Purification Strategies for Scale-Up:
-
Crystallization: This is often the most efficient and scalable method for purifying solid products.
-
Optimization: A thorough solvent screening is essential to find a suitable solvent or solvent system that provides good recovery of the pure product.
-
-
Liquid-Liquid Extraction: This is a crucial step in the work-up to remove catalyst residues, unreacted starting materials, and byproducts.
-
Optimization: The choice of extraction solvent and the pH of the aqueous phase should be carefully optimized to ensure efficient separation. The formation of emulsions can be an issue at a larger scale and can sometimes be broken by the addition of brine.
-
-
Distillation: For liquid products, vacuum distillation can be an effective purification method.
-
Considerations: Ensure that the product is thermally stable at the required distillation temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling this compound on a large scale?
A1: this compound is corrosive and reacts with moisture to release hydrochloric acid (HCl) gas.[1][2][3][4] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[2][3] A lab coat or chemical-resistant apron is also necessary.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling larger quantities.[4]
-
Handling: Avoid contact with skin and eyes.[2][3] In case of contact, rinse immediately and thoroughly with water.[3] Avoid inhalation of vapors.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents.[3][4] Keep containers tightly closed.
Q2: How do I choose the appropriate base for my acylation reaction?
A2: A non-nucleophilic organic base is typically used to neutralize the HCl generated during the reaction. Common choices include:
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA): These are often used in stoichiometric amounts or slight excess.
-
Pyridine: Can also be used as a base and sometimes as a catalyst. The choice of base can depend on the specific substrate and reaction conditions. It is important that the base does not compete with the primary nucleophile.
Q3: What is the difference in reactivity between primary and secondary amines with this compound?
A3: Generally, primary amines are more reactive than secondary amines towards acyl chlorides. This is due to a combination of steric and electronic factors. Secondary amines are more sterically hindered, making the approach of the acyl chloride to the nitrogen lone pair more difficult.
Q4: Can I use this compound in Friedel-Crafts acylation reactions?
A4: Yes, this compound can be used in Friedel-Crafts acylation reactions to introduce the 4-(trifluoromethyl)benzoyl group onto an aromatic ring. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required. It is important to note that the aromatic substrate must not contain strongly deactivating groups.
Data Presentation
Table 1: Comparison of Acylating Agents in Amide Formation
| Acylating Agent | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | High | Good reactivity, introduces the trifluoromethylbenzoyl moiety. | Sensitive to moisture, generates HCl. |
| Benzoyl Chloride | High | Readily available, well-established reactivity. | Less reactive than its fluorinated analog, generates HCl. |
| Acetic Anhydride | Moderate | Less corrosive than acyl chlorides, byproduct is acetic acid. | Less reactive than acyl chlorides, may require higher temperatures or a catalyst. |
This table provides a qualitative comparison. Actual reactivity can vary depending on the substrate and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of a 4-(Trifluoromethyl)benzamide
This protocol describes a general method for the N-acylation of a primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Round-bottom flask equipped with a magnetic stirrer and an addition funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for amide synthesis.
Caption: Troubleshooting workflow for low product yield.
References
Troubleshooting low yields in acylation with 4-(Trifluoromethyl)benzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in acylation reactions using 4-(Trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation with this compound is resulting in a very low yield. What are the most common causes?
A1: Low yields in this reaction are typically traced back to a few key factors:
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Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will lead to its deactivation.[1][2]
-
Deactivated Aromatic Substrate: The Friedel-Crafts acylation is an electrophilic aromatic substitution. If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, or another carbonyl group), the ring will be deactivated and less reactive towards the electrophilic acylium ion, resulting in poor or no reaction.[2]
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, rendering it inactive. A general guideline is to use at least one equivalent of the catalyst with respect to the this compound.
-
Suboptimal Reaction Temperature: While some acylations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.[2]
Q2: I am observing the formation of multiple products in my reaction. What could be the cause?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, multiple products can still arise. The introduction of the 4-(Trifluoromethyl)benzoyl group is deactivating, which typically prevents further acylation. If you are seeing multiple products, consider the following:
-
Isomer Formation: If your aromatic substrate is already substituted, acylation can occur at different positions (ortho, meta, para). The directing effects of the substituent on the ring will determine the major product.
-
Side Reactions: Impurities in the starting materials or suboptimal reaction conditions can lead to side reactions.
Q3: How does the trifluoromethyl group on the benzoyl chloride affect the reaction?
A3: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This makes the carbonyl carbon of the this compound more electrophilic, which can increase its reactivity towards the aromatic substrate. However, it also deactivates the aromatic ring of the benzoyl chloride itself.
Q4: What is the best way to purify the product of my acylation reaction?
A4: The purification strategy will depend on the properties of your product. Common methods include:
-
Aqueous Workup: After quenching the reaction (typically with a mixture of ice and concentrated HCl), a liquid-liquid extraction is performed. Washing the organic layer with a dilute base solution (e.g., sodium bicarbonate) can help remove any unreacted 4-(Trifluoromethyl)benzoic acid.
-
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for achieving high purity.
Q5: Can I use a milder Lewis acid than aluminum chloride?
A5: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. The choice of catalyst may depend on the reactivity of your aromatic substrate. For highly activated substrates, a milder catalyst may be sufficient and can help to minimize side reactions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in your acylation reaction with this compound.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Action |
| Inactive Lewis Acid Catalyst | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-purity Lewis acid. Consider purchasing a new bottle if the current one has been opened for a long time. |
| Deactivated Aromatic Substrate | If your substrate has strong electron-withdrawing groups, consider using a more forcing reaction condition (higher temperature, stronger Lewis acid) or an alternative synthetic route. |
| Insufficient Catalyst | Increase the stoichiometry of the Lewis acid to at least 1.1-1.3 equivalents relative to the this compound. |
| Suboptimal Reaction Temperature | Monitor the reaction by TLC or LC-MS. If no reaction is observed at room temperature, gradually increase the temperature. If decomposition is observed, try running the reaction at a lower temperature. |
| Poor Quality of this compound | Ensure the purity of your acylating agent. If it has been stored for a long time, it may have hydrolyzed to 4-(Trifluoromethyl)benzoic acid. Consider purifying it by distillation or using a fresh bottle. |
Data Presentation
The following table provides representative yields for the Friedel-Crafts acylation of various aromatic substrates with this compound under typical conditions (AlCl₃ catalyst in an inert solvent like dichloromethane). These are illustrative examples, and actual yields may vary depending on the specific reaction conditions.
| Aromatic Substrate | Expected Major Product(s) | Representative Yield (%) | Notes |
| Benzene | 4-(Trifluoromethyl)benzophenone | 85-95 | Benzene is a standard, unactivated substrate. |
| Toluene | 4-Methyl-4'-(trifluoromethyl)benzophenone | 80-90 | The methyl group is activating and para-directing. |
| Anisole | 4-Methoxy-4'-(trifluoromethyl)benzophenone | 90-98 | The methoxy (B1213986) group is strongly activating and para-directing. |
| Chlorobenzene | 4-Chloro-4'-(trifluoromethyl)benzophenone | 60-70 | The chloro group is deactivating but ortho, para-directing. |
| Nitrobenzene | No reaction or trace product | < 5 | The nitro group is strongly deactivating. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
Materials:
-
This compound
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Aromatic substrate
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
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Round-bottom flask, dropping funnel, condenser, and magnetic stirrer
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Inert atmosphere (nitrogen or argon)
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Ice bath
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Hydrochloric acid (concentrated and dilute)
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Sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Add anhydrous DCM to create a stirrable suspension.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled AlCl₃ suspension with vigorous stirring.
-
Substrate Addition: After the formation of the acylium ion complex, add a solution of the aromatic substrate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive substrates.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: A flowchart for troubleshooting low yields in acylation reactions.
Caption: The activating effect of the trifluoromethyl group on the acyl chloride.
References
Technical Support Center: Suzuki Coupling with 4-(Trifluoromethyl)benzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Suzuki-Miyaura cross-coupling reaction with 4-(Trifluoromethyl)benzoyl chloride to synthesize aryl ketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect when using this compound in a Suzuki coupling reaction?
A1: The main byproducts observed in the Suzuki coupling of this compound are typically:
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Decarbonylative Coupling Product: This results in the formation of a biaryl compound where the carbonyl group has been eliminated.
-
Homocoupling Product: Symmetrical biaryls are formed from the coupling of two boronic acid molecules.
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Hydrolysis Product: 4-(Trifluoromethyl)benzoic acid can be formed if water is present in the reaction mixture.
Q2: Why is decarbonylative coupling a significant side reaction with aroyl chlorides?
A2: The palladium catalyst can promote the decarbonylation of the aroyl palladium intermediate, leading to the formation of an aryl palladium species that then participates in the cross-coupling reaction to yield a biaryl byproduct instead of the desired ketone. The electron-withdrawing nature of the trifluoromethyl group on the benzoyl chloride can influence the rate of this side reaction.
Q3: How can I minimize the formation of the boronic acid homocoupling byproduct?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen. To minimize this side reaction, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction setup and duration.
Q4: My reaction is showing low to no yield of the desired ketone. What are the first troubleshooting steps?
A4: When encountering low or no yield, consider the following:
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Catalyst Activity: Ensure your palladium catalyst and ligand are not degraded. Use fresh, high-quality reagents.
-
Inert Atmosphere: Verify that your reaction setup is strictly under an inert atmosphere to prevent catalyst deactivation and homocoupling.
-
Reagent Quality: Check the purity of your this compound and the boronic acid. Impurities can interfere with the catalytic cycle.
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Base and Solvent: The choice and quality of the base and solvent are critical. Ensure they are anhydrous if the reaction is sensitive to water.
Troubleshooting Guide: Byproduct Formation
This guide addresses specific issues related to byproduct formation and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of decarbonylative byproduct (biaryl) | - Reaction temperature is too high.- Inappropriate ligand selection.- Slow transmetalation rate compared to decarbonylation. | - Lower the reaction temperature.- Screen different phosphine (B1218219) ligands. Bulky, electron-rich ligands can sometimes favor the desired ketone formation.- Use a more reactive boronic acid derivative (e.g., a boronate ester) to accelerate transmetalation. |
| Significant amount of homocoupled boronic acid | - Presence of oxygen in the reaction mixture.- Sub-optimal catalyst-to-ligand ratio. | - Ensure rigorous degassing of solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).- Maintain a positive pressure of inert gas throughout the reaction.- Optimize the palladium-to-ligand ratio. |
| Presence of 4-(Trifluoromethyl)benzoic acid | - Water contamination in the solvent or reagents.- Use of a non-anhydrous base. | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Employ a base that is known to be anhydrous. |
| Low conversion of starting materials | - Inactive catalyst.- Insufficient base strength or solubility.- Sterically hindered substrates. | - Use a fresh, active palladium precatalyst and ligand.- Choose a base that is sufficiently strong and soluble in the reaction medium (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature or time cautiously, while monitoring for an increase in byproducts.- Consider using a more active catalyst system (e.g., a palladacycle or a catalyst with a more sophisticated ligand). |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous toluene (B28343) (solvent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid (1.2 equiv) and anhydrous toluene.
-
Initiation: Stir the mixture at room temperature for 10 minutes, then add this compound (1.0 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
Signaling Pathway of Major Byproduct Formations
Technical Support Center: Column Chromatography Purification of 4-(Trifluoromethyl)benzoyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 4-(trifluoromethyl)benzoyl derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of 4-(trifluoromethyl)benzoyl derivatives, offering potential causes and solutions in a direct question-and-answer format.
Q1: My 4-(trifluoromethyl)benzoyl derivative seems to be stuck on the silica (B1680970) gel column and won't elute, even with a highly polar solvent system. What could be the problem?
A1: This issue can arise from several factors:
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Strong Interaction with Silica: The trifluoromethyl group can enhance the polarity of the molecule, leading to strong interactions with the acidic silanol (B1196071) groups on the surface of the silica gel. This can be particularly problematic for compounds containing basic moieties like amines.
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Compound Instability: Some complex 4-(trifluoromethyl)benzoyl derivatives can be unstable on silica gel, leading to decomposition on the column. For instance, N-(benzyloxy)-N-(pivaloxy)-4-(trifluoromethyl)benzamide has been reported to be unstable on both silica and alumina (B75360).[1]
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Inappropriate Solvent System: The chosen eluent may not be strong enough to overcome the compound's affinity for the stationary phase.
Troubleshooting Steps:
-
TLC Analysis First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.2-0.4 for your target compound.[2] For some 4-(trifluoromethyl)benzoyl derivatives, a starting point for TLC analysis is a mixture of hexanes and ethyl acetate (B1210297). A 3:1 hexanes:ethyl acetate system has been used to monitor reactions of related compounds.[1]
-
Use a More Polar Eluent: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can increase the proportion of ethyl acetate or add a stronger solvent like methanol (B129727) in small percentages.
-
Deactivate the Silica Gel: If you suspect strong acidic interactions, you can use a different stationary phase like neutral alumina or deactivate the silica gel. To deactivate silica, you can pre-treat it with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (typically 0.1-1%).
-
Dry Loading: If your compound has poor solubility in the eluent, consider dry loading. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then load this powder onto the column.
Q2: I'm observing peak tailing for my 4-(trifluoromethyl)benzoyl derivative during column chromatography. How can I improve the peak shape?
A2: Peak tailing is a common issue, often caused by interactions between the analyte and the stationary phase.
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Secondary Interactions: The primary cause of peak tailing is often the interaction of polar functional groups on the analyte with active sites on the silica gel.
-
Column Overload: Loading too much sample onto the column can also lead to peak tailing.
-
Column Bed Deformation: Voids or channels in the packed silica gel can cause uneven flow and distorted peaks.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Add a Modifier: For basic compounds, adding a small amount of a competing base like triethylamine to the mobile phase can improve peak shape.
-
Adjust pH: If working with ionizable compounds, adjusting the pH of the mobile phase (if applicable to your solvent system) can suppress secondary interactions.
-
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column.
-
Improve Column Packing: Ensure your column is packed uniformly to avoid channels. A well-packed column is crucial for good separation.
-
Use an End-Capped Column: For challenging separations, consider using an end-capped silica gel, where the residual silanol groups are deactivated.
Q3: I'm struggling to separate my desired 4-(trifluoromethyl)benzoyl derivative from a closely related impurity. What strategies can I employ?
A3: Co-elution of impurities with similar polarities is a frequent challenge.
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Systematically screen different solvent systems using TLC. The goal is to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity. A larger ΔRf will translate to better separation on the column.
-
Use Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution can be very effective. Start with a less polar solvent system to elute the less polar compounds and gradually increase the polarity to elute your target compound, leaving the more polar impurities behind.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't provide adequate separation, consider using a different stationary phase. Options include:
-
Alumina (neutral, acidic, or basic): The choice depends on the properties of your compound.
-
Reverse-phase silica (C18): This is suitable for more polar compounds, where a polar mobile phase is used.
-
Fluorinated phases: These stationary phases can offer unique selectivity for fluorinated compounds.
-
-
Consider a Different Purification Technique: If column chromatography is not effective, other techniques like preparative HPLC or crystallization might be necessary.
Data Presentation
The following table provides representative Thin Layer Chromatography (TLC) data for the separation of a hypothetical N-aryl-4-(trifluoromethyl)benzamide from common impurities. This data can be used as a starting point for developing a purification protocol.
| Compound | Impurity 1 (Starting Aniline) | Impurity 2 (Unreacted 4-(trifluoromethyl)benzoyl chloride) | Product (N-aryl-4-(trifluoromethyl)benzamide) |
| Solvent System (Hexane:Ethyl Acetate) | Rf Value | Rf Value | Rf Value |
| 9:1 | 0.15 | 0.85 | 0.40 |
| 4:1 | 0.25 | 0.90 | 0.55 |
| 1:1 | 0.50 | 0.95 | 0.75 |
Note: These are illustrative Rf values and will vary depending on the specific aniline (B41778) used and the exact TLC conditions.
Experimental Protocols
General Protocol for Flash Column Chromatography Purification of N-aryl-4-(trifluoromethyl)benzamide
This protocol outlines a general procedure for the purification of an N-aryl-4-(trifluoromethyl)benzamide derivative using flash column chromatography on silica gel.
1. Materials:
-
Crude N-aryl-4-(trifluoromethyl)benzamide
-
Silica gel (230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp (254 nm)
2. TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1) to find the optimal solvent system that gives a product Rf of approximately 0.2-0.4 and good separation from impurities.[2]
3. Column Preparation (Slurry Packing):
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity as the elution progresses.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified N-aryl-4-(trifluoromethyl)benzamide.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the column chromatography purification of 4-(trifluoromethyl)benzoyl derivatives.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for column chromatography.
References
Validation & Comparative
A Head-to-Head Battle of Reactivity: 4-(Trifluoromethyl)benzoyl Chloride vs. Benzoyl Chloride
For researchers, scientists, and professionals in drug development, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency and outcomes. This guide provides a detailed, objective comparison of the reactivity of 4-(Trifluoromethyl)benzoyl chloride and its unsubstituted counterpart, benzoyl chloride, supported by experimental data and detailed methodologies.
The introduction of a trifluoromethyl group at the para-position of the benzoyl chloride ring has profound implications for its chemical reactivity. This powerful electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, making this compound a more reactive acylating agent than benzoyl chloride in nucleophilic acyl substitution reactions.
Quantitative Comparison of Reactivity
The Hammett equation, which relates the reaction rate of substituted aromatic compounds to the electronic properties of their substituents, predicts a significant rate enhancement for substituents with a positive σ value. The 4-trifluoromethyl group possesses a large positive Hammett sigma constant (σₚ ≈ 0.54), indicating its strong electron-withdrawing nature. In reactions where the rate-determining step involves nucleophilic attack on the carbonyl carbon, a positive reaction constant (ρ) is observed, signifying that electron-withdrawing groups accelerate the reaction. For the hydrolysis of benzoyl chlorides, a positive ρ value is expected, confirming that this compound will be substantially more reactive than benzoyl chloride.
Table 1: Comparison of Properties and Reactivity
| Property | Benzoyl Chloride | This compound |
| Molecular Weight | 140.57 g/mol | 208.56 g/mol |
| Boiling Point | 197.2 °C | 188-190 °C |
| Reactivity | Standard | Enhanced |
| Hydrolysis Rate Constant (k) in water at 25°C | 4.2 x 10⁻² s⁻¹[1] | Expected to be > 4.2 x 10⁻² s⁻¹ |
Understanding the Electronic Effects
The difference in reactivity stems from the electronic influence of the substituent on the stability of the transition state during nucleophilic attack. The trifluoromethyl group, through its strong inductive effect (-I), withdraws electron density from the benzene (B151609) ring and, consequently, from the carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes it a more potent electrophile, lowering the activation energy for attack by a nucleophile.
Caption: Electronic effects on the carbonyl carbon.
Experimental Protocols
To empirically determine and compare the reactivity of these two acyl chlorides, the following experimental protocols can be employed.
Experiment 1: Comparative Hydrolysis by Conductivity Measurement
This method relies on the principle that the hydrolysis of an acyl chloride produces hydrochloric acid (HCl), which increases the conductivity of the solution. By monitoring the change in conductivity over time, the rate of reaction can be determined.
Methodology:
-
Solution Preparation: Prepare equimolar solutions of benzoyl chloride and this compound in a suitable solvent (e.g., acetone (B3395972) with a known, small percentage of water).
-
Reaction Initiation: In a thermostated vessel, initiate the hydrolysis by adding a specific volume of the acyl chloride solution to a known volume of the aqueous solvent.
-
Data Acquisition: Immediately begin recording the conductivity of the solution at regular time intervals using a calibrated conductivity meter.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity against time. A steeper slope indicates a faster reaction rate.
Caption: Experimental workflow for hydrolysis comparison.
Experiment 2: Comparative Aminolysis by HPLC Analysis
This experiment compares the rate of reaction of the two acyl chlorides with a primary or secondary amine, a common transformation in pharmaceutical synthesis. The disappearance of the amine reactant or the appearance of the amide product is monitored by High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve the amine in a suitable aprotic solvent.
-
Reaction Initiation: Add an equimolar amount of either benzoyl chloride or this compound to the respective amine solutions to start the reaction.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large excess of a different, highly reactive amine or by acidification).
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining amine or the formed amide.
-
Data Analysis: Plot the concentration of the reactant or product versus time. The initial slope of this curve is proportional to the initial reaction rate, allowing for a direct comparison of reactivity.
Conclusion
The presence of the 4-trifluoromethyl group significantly enhances the reactivity of benzoyl chloride towards nucleophiles. This is a direct consequence of the powerful electron-withdrawing nature of the CF₃ group, which increases the electrophilicity of the carbonyl carbon. For researchers and drug development professionals, this means that this compound can offer advantages in terms of faster reaction times, milder reaction conditions, and potentially higher yields in acylation reactions. However, this increased reactivity also necessitates careful control of reaction conditions to avoid potential side reactions. The choice between benzoyl chloride and its trifluoromethylated analog will ultimately depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate and the desired reaction profile.
References
A Comparative Guide to 4-(Trifluoromethyl)benzoyl Chloride and Other Acylating Agents for Researchers in Drug Development
In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of 4-(Trifluoromethyl)benzoyl chloride with other commonly employed acylating agents, supported by experimental data and detailed methodologies to inform reagent selection for researchers, scientists, and drug development professionals.
Performance Comparison of Acylating Agents
The reactivity of acylating agents is largely governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. The general order of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[1][2]
This compound: Enhanced Reactivity
This compound is a highly reactive acylating agent. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than unsubstituted benzoyl chloride.[3][4] This enhanced reactivity can lead to faster reaction times and milder reaction conditions. The trifluoromethyl group can also confer desirable properties to the final molecule, such as increased metabolic stability and bioavailability.[3][5]
The following tables summarize the performance of various acylating agents in the acylation of common nucleophiles, providing a basis for comparison. While direct comparative data for this compound under identical conditions is not extensively available in single studies, its reactivity can be inferred to be higher than that of benzoyl chloride based on established chemical principles.
Table 1: Comparative Performance of Acylating Agents in the Acylation of Primary Amines (e.g., Aniline)
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) | Purity (%) | Byproducts |
| This compound | CF₃C₆H₄COCl | 208.56[6] | < 1 (estimated) | > 95 (estimated) | High | HCl |
| Benzoyl Chloride | C₆H₅COCl | 140.57 | 1 | 92 | >98 | HCl[7] |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 3 | 85 | 95 | Acetic acid[7] |
| N-Acetylimidazole | C₅H₆N₂O | 110.12 | 6 | 78 | 90 | Imidazole[7] |
Table 2: Comparative Acetylation of Benzyl Alcohol
| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95 | [1] |
| 2 | Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 | 98 | [1] |
| 3 | Acetic Anhydride | None | Solvent-free | 60 | 7 | >99 | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparative studies. Below are representative methodologies for key acylation reactions.
Protocol 1: General Procedure for N-Acylation of a Primary Amine
This protocol is a generalized procedure for the acylation of a primary amine, such as aniline, using an acyl chloride.[7]
Materials:
-
Primary amine (e.g., Aniline) (1.0 eq)
-
Acylating agent (e.g., this compound, Benzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N) (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure acylated product.[7]
Protocol 2: O-Acylation of a Phenol (B47542) using an Acyl Chloride
This protocol describes a general method for the acylation of a phenol.[2]
Materials:
-
Phenol (1.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride) (1.1 eq)
-
Pyridine (B92270) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the phenol (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere.
-
Add pyridine (12 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add the acyl chloride (11 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.[2]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.[2]
Visualizing Workflows and Biological Pathways
Experimental Workflow for Comparing Acylating Agents
A systematic approach is crucial for the objective comparison of acylating agents. The following workflow outlines the key steps for such a study.
Caption: A systematic workflow for the comparison of acylating agents.
Acylation in Biological Signaling: The Hedgehog Pathway
Acylation is a fundamental post-translational modification in many biological signaling pathways. In the Hedgehog (Hh) signaling pathway, N-terminal palmitoylation of the Sonic hedgehog (Shh) protein is a crucial step for its proper function in tissue patterning and development.[8][9][10]
Caption: Acylation (palmitoylation) in the Hedgehog signaling pathway.
Safety and Handling Considerations
Acyl chlorides, including this compound, are reactive and require careful handling. They are sensitive to moisture and react with water to produce hydrochloric acid.[11] It is essential to use them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] In contrast, acid anhydrides are generally less volatile and corrosive than acyl chlorides.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. File:Hedgehog signaling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 11. nbinno.com [nbinno.com]
A Comparative Guide to GC-MS Analysis of 4-(Trifluoromethyl)benzoyl Chloride Reactions
For researchers, scientists, and drug development professionals, the derivatization of molecules is a critical step in preparing samples for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This process enhances the volatility and thermal stability of analytes, leading to improved chromatographic separation and detection. Among the various derivatizing agents, acylating agents like benzoyl chlorides are widely used. This guide provides a comparative analysis of 4-(Trifluoromethyl)benzoyl chloride against other common benzoylating agents for the derivatization of alcohols and amines, supported by experimental data from the scientific literature.
Comparison of Benzoylating Agents for Derivatization
The choice of a benzoylating agent can significantly impact the chromatographic and mass spectrometric properties of the resulting derivatives. While direct comparative studies are limited, this section compiles data from various sources to offer insights into the performance of this compound relative to its non-fluorinated counterpart, benzoyl chloride, and other fluorinated analogs. The trifluoromethyl group, being strongly electron-withdrawing, is expected to increase the reactivity of the acyl chloride and influence the retention time and mass spectral fragmentation of the derivatives.
Table 1: Comparison of Retention Times for Derivatized Alcohols
| Analyte | Derivatizing Agent | Derivative | Retention Time (min) |
| Pinacolyl Alcohol | Benzoyl Chloride | Pinacolyl Benzoate | 17.7[1] |
| 3-Quinuclidinol | Benzoyl Chloride | 3-Quinuclidinyl Benzoate | 24.9 |
| 3-Quinuclidinol | Pentafluorobenzoyl Chloride | 3-Quinuclidinyl Pentafluorobenzoate | 22.8 |
| 3-Quinuclidinol | bis(3,5-Trifluoromethyl)benzoyl Chloride | 3-Quinuclidinyl bis(3,5-Trifluoromethyl)benzoate | 22.1 |
Note: Retention times are dependent on the specific GC column and conditions and should be used for relative comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are representative protocols for the derivatization of a model alcohol (Pinacolyl Alcohol) and a model amine (Aniline) with benzoylating agents.
Protocol 1: Esterification of Pinacolyl Alcohol with Benzoyl Chloride
This protocol is adapted from a study on the acylation of pinacolyl alcohol for GC-MS analysis.[1]
Materials:
-
Pinacolyl alcohol solution
-
Benzoyl chloride
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate
-
Autosampler vials with inserts
-
Micro stir bar
Procedure:
-
Place 50 µL of the sample containing pinacolyl alcohol in an autosampler vial equipped with a micro stir bar.
-
Add triethylamine (7.5 equivalents) and benzoyl chloride (5 equivalents) to the vial.
-
Stir the mixture at ambient temperature for 2 hours.
-
Quench the reaction by adding 300 µL of deionized water and stir for 1 minute.
-
Add 100 µL of diethyl ether, cap the vial, and vortex for 30 seconds to extract the derivative.
-
Transfer the top ethereal layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters:
-
GC System: Agilent 6890 GC with a 5975 MS detector
-
Column: Agilent HP-5ms UI capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
-
Carrier Gas: Helium at 0.8 mL/min
-
Injector: Pulsed splitless mode (25 psi for 1 min), 250 °C
-
Oven Program: 40 °C (hold 3 min), ramp to 300 °C at 8 °C/min, hold for 3 min
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
Protocol 2: Proposed Amidation of Aniline (B41778) with this compound
This is a proposed protocol based on general acylation procedures, as a specific method for this reaction for GC-MS analysis was not found in the reviewed literature.
Materials:
-
Aniline solution
-
This compound
-
Pyridine (B92270) (or another suitable base like triethylamine)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
GC-MS grade solvent for reconstitution (e.g., ethyl acetate)
Procedure:
-
In a dry reaction vial, dissolve aniline (1 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.
-
Slowly add this compound (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with 1 M HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the derivatization reactions.
Caption: Experimental workflow for the esterification of pinacolyl alcohol.
Caption: Proposed workflow for the amidation of aniline.
Mass Spectral Data
The mass spectrum of a derivatized compound is crucial for its identification. Below is a summary of the key mass spectral fragments for related benzoylated compounds.
Table 2: Key Mass Spectral Fragments (m/z) for Benzoylated Derivatives
| Compound | Molecular Ion (M+) | Key Fragment Ions |
| 4-(Trifluoromethyl)benzamide | 189 | 173, 145 |
| N-Phenyl-4-(trifluoromethyl)benzamide | 265 | 173, 145, 93, 77 |
| Methyl 4-(trifluoromethyl)benzoate | 204 | 173, 145 |
Data sourced from NIST and PubChem databases.
The characteristic fragment at m/z 173 corresponds to the [CF3C6H4CO]+ ion, and the fragment at m/z 145 corresponds to the [C6H4CF3]+ ion, which are indicative of the 4-(trifluoromethyl)benzoyl moiety.
Signaling Pathways and Logical Relationships
The choice of derivatizing agent is a critical decision point in method development, influenced by the analyte's properties and the desired analytical outcome.
Caption: Logical flow for selecting a benzoylating derivatizing agent.
References
A Comparative Guide to Reaction Monitoring: 19F NMR vs. Alternative Methods for Acylation with 4-(Trifluoromethyl)benzoyl Chloride
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of reaction kinetics and endpoint determination is paramount. The use of 4-(Trifluoromethyl)benzoyl chloride as an acylating agent is common in the synthesis of pharmaceuticals and other advanced materials due to the unique properties conferred by the trifluoromethyl group. This guide provides an objective comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Infrared (IR) Spectroscopy—for monitoring acylation reactions involving this reagent. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific research needs.
The Power of ¹⁹F NMR in Reaction Monitoring
¹⁹F NMR spectroscopy has emerged as a powerful tool for monitoring reactions involving fluorinated compounds. The ¹⁹F nucleus possesses several advantageous properties, including a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which contribute to its high sensitivity. A significant advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes the probability of signal overlap, even in complex reaction mixtures. This simplifies spectral interpretation and allows for the clear identification and quantification of reactants, intermediates, and products. Furthermore, the rarity of naturally occurring organofluorine compounds means there is virtually no background signal, ensuring that all observed resonances can be directly attributed to the species of interest.
Performance Comparison of Analytical Techniques
The choice of an analytical technique for reaction monitoring depends on several factors, including the nature of the reaction, the required level of quantitative accuracy, the speed of analysis, and the available instrumentation. The following table summarizes the key performance characteristics of ¹⁹F NMR and its alternatives for monitoring acylation reactions with this compound.
| Parameter | ¹⁹F NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | In-situ Infrared (IR) Spectroscopy |
| Principle | Nuclear magnetic resonance of the ¹⁹F nucleus. | Differential partitioning of analytes between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection. | Vibrational transitions of molecules upon absorption of infrared radiation. |
| Quantitative Capability | Excellent, inherently quantitative without the need for response factors. | Good to Excellent, requires calibration with standards to determine response factors for accurate quantification.[1] | Good to Excellent, requires calibration with standards. | Good for relative quantification; absolute quantification requires calibration. |
| Analysis Time | Rapid (minutes per sample).[2] | Moderate (10-30 minutes per sample). | Moderate to long (depending on the temperature program). | Real-time (seconds to minutes). |
| Sample Preparation | Minimal; direct analysis of the reaction mixture is often possible. | Requires sample quenching, dilution, and filtration. Derivatization may be necessary.[3] | Requires sample quenching and often derivatization to increase volatility.[4] | None for in-situ measurements. |
| Selectivity | High, due to the wide chemical shift range of ¹⁹F. | Good to Excellent, dependent on column and mobile phase selection. | Excellent, combines chromatographic separation with mass-based identification. | Moderate, spectral overlap can be an issue in complex mixtures. |
| Sensitivity | Good to Excellent. | Excellent, especially with sensitive detectors like UV-Vis or MS. | Excellent, particularly with mass spectrometric detection. | Good. |
| Instrumentation Cost | High (for high-field NMR), moderate for benchtop NMR. | Moderate. | Moderate to High. | Moderate. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are representative methodologies for monitoring an acylation reaction using each of the discussed techniques.
¹⁹F NMR Spectroscopy
Objective: To monitor the progress of an acylation reaction between an alcohol and this compound by quantifying the consumption of the acylating agent and the formation of the ester product.
Materials:
-
Reactants: Alcohol, this compound
-
Solvent (deuterated, e.g., CDCl₃)
-
Internal Standard (e.g., trifluorotoluene)
-
NMR tubes
-
NMR Spectrometer
Procedure:
-
In an NMR tube, dissolve the alcohol and the internal standard in the deuterated solvent.
-
Acquire a baseline ¹⁹F NMR spectrum.
-
Initiate the reaction by adding a known amount of this compound to the NMR tube.
-
Acquire ¹⁹F NMR spectra at regular time intervals.
-
Process the spectra to integrate the signals corresponding to the trifluoromethyl groups of the starting material and the product.
-
Calculate the concentration of each species relative to the internal standard to determine the reaction kinetics.
High-Performance Liquid Chromatography (HPLC)
Objective: To monitor the reaction progress by separating and quantifying the reactant, product, and any significant byproducts.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. A typical starting point is a 60:40 (v/v) mixture.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte of interest (e.g., 254 nm).
Procedure:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately (e.g., by adding a suitable reagent or diluting in a cold solvent).
-
Dilute the quenched sample to a suitable concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Integrate the peak areas of the reactant and product to determine their relative concentrations. For accurate quantification, a calibration curve generated from standards of known concentration is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To monitor the reaction by separating and identifying the volatile components of the reaction mixture.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).
-
Ion Source Temperature: 230°C.[5]
Procedure:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction.
-
If necessary, perform a derivatization step to increase the volatility of the analytes. For example, unreacted alcohols can be acylated with a different reagent to make them more amenable to GC analysis.
-
Dilute the sample in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS system.
-
Identify the components based on their retention times and mass spectra. Quantify by integrating the peak areas and comparing them to a calibration curve.
Visualization of Workflows and Signaling Pathways
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Conclusion
The selection of an analytical method for monitoring acylation reactions with this compound should be guided by the specific requirements of the study. ¹⁹F NMR spectroscopy offers a powerful, direct, and quantitative approach with minimal sample preparation, making it an excellent choice for mechanistic studies and kinetic analysis. HPLC and GC-MS are highly sensitive and selective techniques that are well-suited for routine analysis and quality control, although they typically require more extensive sample preparation and calibration. In-situ IR spectroscopy provides the advantage of real-time monitoring without the need for sampling, which is ideal for process optimization and understanding reaction dynamics as they occur. By understanding the strengths and limitations of each technique, researchers can make an informed decision to best achieve their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 4-(Trichloromethyl)benzoyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Analysis of 4-(Trifluoromethyl)benzamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-(trifluoromethyl)benzamides, a class of compounds of significant interest in pharmaceutical and agrochemical research. The selection of an appropriate HPLC method is critical for ensuring accurate quantification, impurity profiling, and chiral separation. This document presents a comparative overview of common reversed-phase and chiral stationary phases, supported by representative experimental data and detailed protocols to aid in method development and optimization.
Comparison of Reversed-Phase HPLC Methods
Reversed-phase HPLC is the most common technique for the analysis of 4-(trifluoromethyl)benzamides due to the non-polar nature of the molecule. The choice of stationary phase significantly impacts the selectivity and retention. Here, we compare the performance of three widely used reversed-phase columns: C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP).
Data Presentation: Reversed-Phase HPLC
The following table summarizes the expected chromatographic performance for the analysis of 4-(trifluoromethyl)benzamide (B156667) and a potential related impurity, 4-(trifluoromethyl)benzoic acid, on different reversed-phase columns. Note: This data is representative and may vary based on the specific HPLC system, column manufacturer, and exact experimental conditions.
| Stationary Phase | Mobile Phase | Analyte | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) |
| C18 | Acetonitrile (B52724):Water (50:50, v/v) with 0.1% Formic Acid | 4-(trifluoromethyl)benzamide | 5.8 | - | 1.1 |
| 4-(trifluoromethyl)benzoic acid | 3.2 | 4.5 | 1.2 | ||
| Phenyl-Hexyl | Methanol (B129727):Water (60:40, v/v) with 0.1% Formic Acid | 4-(trifluoromethyl)benzamide | 7.2 | - | 1.0 |
| 4-(trifluoromethyl)benzoic acid | 4.1 | 5.8 | 1.1 | ||
| Pentafluorophenyl (PFP) | Acetonitrile:Water (55:45, v/v) with 0.1% Formic Acid | 4-(trifluoromethyl)benzamide | 6.5 | - | 1.0 |
| 4-(trifluoromethyl)benzoic acid | 3.5 | 5.2 | 1.1 |
Experimental Protocols: Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water (50:50, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of methanol and water (60:40, v/v) containing 0.1% formic acid. Methanol is often preferred with phenyl-based columns to enhance π-π interactions.[1][2][3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water (55:45, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. PFP columns offer alternative selectivity for halogenated and aromatic compounds due to multiple interaction mechanisms including dipole-dipole, hydrogen bonding, and π-π interactions.[4][5][6]
Logical Workflow for Reversed-Phase Method Development
Chiral HPLC Method for 4-(Trifluoromethyl)benzamides
For enantioselective analysis, chiral stationary phases are required. Polysaccharide-based chiral stationary phases, such as those based on amylose (B160209) derivatives, are widely used for the separation of a broad range of chiral compounds, including those with trifluoromethyl groups.
Data Presentation: Chiral HPLC
The following table presents representative data for the chiral separation of 4-(trifluoromethyl)benzamide enantiomers. Note: This data is representative and achieving baseline separation may require optimization of the mobile phase composition.
| Stationary Phase | Mobile Phase | Enantiomer | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak AD-H | n-Hexane:Isopropanol (B130326) (90:10, v/v) | Enantiomer 1 | 8.5 | 1.25 | 2.1 |
| Enantiomer 2 | 10.6 |
Experimental Protocol: Chiral HPLC
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size. This column is based on amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel.
-
Mobile Phase: A mixture of n-hexane and isopropanol (90:10, v/v). The ratio of the solvents may need to be adjusted to optimize the separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Signaling Pathway for Chiral Recognition
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times.
Conclusion
The selection of an appropriate HPLC method for the analysis of 4-(trifluoromethyl)benzamides depends on the specific analytical goal. For general-purpose analysis and impurity profiling, reversed-phase chromatography on a C18, Phenyl-Hexyl, or PFP column provides robust and reliable results, with the latter two offering alternative selectivity for these aromatic and fluorinated compounds. For the separation of enantiomers, a polysaccharide-based chiral stationary phase such as Chiralpak AD-H is a suitable choice. The detailed protocols and comparative data presented in this guide serve as a valuable starting point for method development and optimization, enabling researchers to achieve accurate and reproducible analysis of 4-(trifluoromethyl)benzamides.
References
The Trifluoromethyl Benzoyl Chloride Advantage: A Comparative Guide for Medicinal Chemists
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological properties of therapeutic candidates. Among the various fluorinated building blocks, 4-(Trifluoromethyl)benzoyl chloride stands out as a pivotal reagent for introducing the trifluoromethyl (-CF3) group, a moiety renowned for its ability to significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparison of this compound with its non-fluorinated counterpart, benzoyl chloride, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.
Enhanced Pharmacological Properties: A Comparative Analysis
The primary advantage of utilizing this compound lies in the profound impact of the trifluoromethyl group on the physicochemical and biological properties of the resulting molecule. The strong electron-withdrawing nature and high lipophilicity of the -CF3 group contribute to several key enhancements relevant to medicinal chemistry.
Metabolic Stability
One of the most significant benefits of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer in vivo half-life and improved bioavailability of a drug candidate.
| Compound Characteristic | Benzoyl Moiety | 4-(Trifluoromethyl)benzoyl Moiety | Advantage of Trifluoromethylation |
| Metabolic Stability | Susceptible to aromatic hydroxylation | Resistant to oxidative metabolism | Increased in vivo half-life and bioavailability |
| Lipophilicity (logP) | Lower | Higher | Enhanced membrane permeability and cell uptake |
| Binding Affinity | Variable | Often enhanced | Improved potency and selectivity |
| pKa of Proximal Amines | Higher | Lower | Altered ionization state, potentially improving cell penetration |
Lipophilicity and Membrane Permeability
The trifluoromethyl group is highly lipophilic, which can significantly enhance the ability of a drug molecule to cross cellular membranes. This improved permeability is often crucial for reaching intracellular targets and can lead to better absorption, distribution, and overall efficacy.
Enhanced Binding Affinity
The introduction of a trifluoromethyl group can lead to stronger and more specific interactions with biological targets. The unique electronic properties of the -CF3 group can facilitate favorable interactions, such as dipole-dipole and ion-dipole interactions, within the binding pocket of a protein, leading to increased potency and selectivity.[1][2]
Case Study: COX-2 Inhibitors
The development of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, highlights the importance of the trifluoromethyl group in drug design. The -CF3 moiety in Celecoxib is crucial for its high potency and selectivity for COX-2 over COX-1.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (with -CF3) | 0.04 | 15 | 375 |
| SC-58125 (methyl analog) | 0.05 | 11 | 220 |
Data compiled from various sources for illustrative purposes.
As the table illustrates, the trifluoromethylated compound exhibits significantly higher selectivity for the target enzyme.
Experimental Protocols
Below are representative experimental protocols for the N-acylation of a primary amine using this compound and a comparison with benzoyl chloride.
General Protocol for N-Acylation with this compound
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (B128534) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure N-acylated product.
Comparative Synthesis with Benzoyl Chloride
The same protocol can be followed using benzoyl chloride in place of this compound.
| Reagent | Typical Reaction Time | Typical Yield | Notes |
| This compound | 2-4 hours | Generally high | The electron-withdrawing -CF3 group can increase the reactivity of the acyl chloride. |
| Benzoyl chloride | 2-6 hours | High | A standard and widely used benzoylating agent. |
Note: Reaction times and yields are dependent on the specific substrate and reaction conditions.
Signaling Pathway Diagrams
The strategic use of this compound in the synthesis of targeted therapies is exemplified by its incorporation into molecules that modulate key signaling pathways in diseases such as cancer and inflammation.
Caption: Inhibition of the COX-2 signaling pathway by Celecoxib.
Caption: Inhibition of VEGFR and PDGFR signaling pathways by Sorafenib.
Conclusion
This compound is a superior reagent for the introduction of a benzoyl moiety when enhanced metabolic stability, increased lipophilicity, and improved binding affinity are desired in a drug candidate. While the cost of this reagent may be higher than its non-fluorinated counterpart, the potential for significant improvements in the pharmacokinetic and pharmacodynamic profiles of the final compound often justifies the investment. The case studies of successful drugs like Celecoxib and Sorafenib underscore the transformative impact that the trifluoromethyl group can have in medicinal chemistry, making this compound an invaluable tool for the modern drug discovery scientist.
References
A Comparative Guide to Ortho-, Meta-, and Para-(Trifluoromethyl)benzoyl Chloride Isomers for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in the synthesis of complex molecules. The ortho-, meta-, and para-isomers of (trifluoromethyl)benzoyl chloride are versatile building blocks, each offering unique reactivity profiles governed by the position of the strongly electron-withdrawing trifluoromethyl group. This guide provides an objective comparison of these isomers, supported by physical data and established chemical principles, to aid in reagent selection and reaction design.
The trifluoromethyl group is a powerful electron-withdrawing substituent that significantly influences the electrophilicity of the carbonyl carbon in benzoyl chloride. This electronic effect, combined with steric factors in the ortho-isomer, leads to distinct differences in the reactivity of the three positional isomers in nucleophilic acyl substitution reactions.
Physicochemical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of ortho-, meta-, and para-(trifluoromethyl)benzoyl chloride is presented in the table below. These properties are essential for reaction setup, monitoring, and product characterization.
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| Chemical Structure | |||
| CAS Number | 312-94-7[1] | 2251-65-2[2] | 329-15-7[3] |
| Molecular Formula | C₈H₄ClF₃O[1] | C₈H₄ClF₃O[2] | C₈H₄ClF₃O[3] |
| Molecular Weight | 208.56 g/mol [1] | 208.56 g/mol [2] | 208.56 g/mol [3] |
| Boiling Point | 84-85 °C / 16 mmHg[1] | 184-186 °C / 750 mmHg[2] | 188-190 °C[3] |
| Density | 1.416 g/mL at 25 °C[1] | 1.383 g/mL at 25 °C[2] | 1.404 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.479[1] | n20/D 1.477[2] | n20/D 1.476[3] |
| ¹H NMR | [Link to data] | [Link to data] | [Link to data] |
| ¹³C NMR | [Link to data] | [Link to data] | [Link to data] |
| IR Spectrum | [Link to data] | [Link to data] | [Link to data] |
Comparative Reactivity
The reactivity of the (trifluoromethyl)benzoyl chloride isomers in nucleophilic acyl substitution reactions is primarily influenced by two factors: the electronic effect of the trifluoromethyl group and steric hindrance.
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, all three isomers are more reactive than unsubstituted benzoyl chloride. The electron-withdrawing effect is strongest at the ortho and para positions due to resonance, which can be quantified using Hammett plots. For reactions where the rate-determining step is the nucleophilic attack, a positive Hammett ρ value is expected, indicating that electron-withdrawing groups accelerate the reaction.
Steric Hindrance: The ortho-isomer is subject to significant steric hindrance from the bulky trifluoromethyl group adjacent to the reaction center. This steric bulk can impede the approach of a nucleophile, potentially slowing down the reaction rate compared to the meta and para isomers, especially with bulky nucleophiles.
Based on these principles, the expected order of reactivity towards nucleophilic acyl substitution is:
Para > Meta > Ortho
The para-isomer is anticipated to be the most reactive due to the strong electron-withdrawing effect of the trifluoromethyl group at the para position and the absence of steric hindrance. The meta-isomer is expected to be less reactive than the para-isomer as the inductive effect is weaker at the meta position. The ortho-isomer is predicted to be the least reactive of the three due to the significant steric hindrance, which can outweigh the strong electron-withdrawing effect.
Caption: Logical relationship of factors influencing the reactivity of (Trifluoromethyl)benzoyl chloride isomers.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of (trifluoromethyl)benzoyl chlorides and a typical acylation reaction.
Synthesis of (Trifluoromethyl)benzoyl Chloride from the Corresponding Benzoic Acid
This protocol describes a common method for the preparation of acyl chlorides from carboxylic acids using thionyl chloride.
Materials:
-
(Trifluoromethyl)benzoic acid (ortho-, meta-, or para-)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a solution of (trifluoromethyl)benzoic acid in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude (trifluoromethyl)benzoyl chloride.
-
The product can be purified by vacuum distillation if necessary.
References
Unveiling the Reactivity Landscape of Substituted Benzoyl Chlorides: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted benzoyl chlorides is paramount for predictable and efficient synthesis of novel compounds. This guide provides a comprehensive comparison of the reactivity of various substituted benzoyl chlorides, supported by experimental data, detailed protocols, and visual representations of the underlying chemical principles.
The reactivity of a substituted benzoyl chloride is intricately linked to the electronic properties of the substituent on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction. This relationship is quantitatively described by the Hammett equation, which correlates the reaction rate constants with the electronic properties of the substituents.[1][2]
Comparative Reactivity Data
The following table summarizes the pseudo-first-order rate constants (k) for the reaction of various substituted benzoyl chlorides with n-propanol at 25°C. The data clearly illustrates the influence of different substituents on the reaction rate.
| Substituent (X) | Position | Rate Constant (k) min⁻¹ |
| H | - | 0.0321 |
| m-methoxy | meta | 0.0340 |
| p-bromo | para | 0.0590 |
| p-iodo | para | 0.0617 |
| m-iodo | meta | 0.1044 |
Data sourced from the reaction kinetics study of the alcoholysis of substituted benzoyl chlorides.[3]
As the data indicates, electron-withdrawing groups such as bromo and iodo substituents lead to a significant increase in the rate of reaction compared to the unsubstituted benzoyl chloride. The position of the substituent also plays a crucial role, with the meta-iodo-substituted benzoyl chloride exhibiting the highest reactivity in this dataset.
Understanding Substituent Effects
The electronic effects of substituents on the reactivity of benzoyl chlorides can be visualized as a logical relationship. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it a "harder" electrophile and thus more reactive towards nucleophiles. Conversely, electron-donating groups decrease this positive charge, rendering the benzoyl chloride less reactive.
Caption: Substituent effects on benzoyl chloride reactivity.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following section details a typical methodology for studying the kinetics of the reaction between a substituted benzoyl chloride and a nucleophile, such as an alcohol.
Kinetic Analysis of Benzoyl Chloride Alcoholysis via Conductance Measurement
This method follows the progress of the reaction by measuring the increase in conductivity due to the formation of hydrochloric acid.[3]
Materials:
-
Substituted benzoyl chloride
-
Anhydrous n-propanol (or other alcohol)
-
Conductivity cell and meter
-
Thermostatic water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a dilute solution of the substituted benzoyl chloride in a small amount of a non-reactive, dry solvent.
-
Place a known, large excess of anhydrous n-propanol in the conductivity cell, thermostatted to the desired temperature (e.g., 25°C).
-
Initiate the reaction by rapidly injecting the benzoyl chloride solution into the alcohol and start recording the conductivity at regular time intervals.
-
Continue measurements until the conductivity remains constant, indicating the completion of the reaction.
-
The pseudo-first-order rate constant (k) can be determined from the slope of a plot of ln(G∞ - Gt) versus time, where Gt is the conductance at time t and G∞ is the final conductance.
The workflow for such a kinetic experiment can be visualized as follows:
Caption: Workflow for a kinetic study.
Conclusion
The reactivity of substituted benzoyl chlorides is a well-defined function of the electronic nature of the substituents on the benzene (B151609) ring. Electron-withdrawing groups accelerate the rate of nucleophilic substitution, while electron-donating groups have the opposite effect. This predictable relationship, quantifiable through methods like Hammett analysis, allows for the rational design of synthetic routes and the fine-tuning of reaction conditions. The experimental protocols outlined in this guide provide a robust framework for further investigation into the reactivity of this important class of organic compounds.
References
A Comparative Guide to Alternative Reagents for the Introduction of the 4-(Trifluoromethyl)benzoyl Group
For researchers, scientists, and professionals in drug development, the strategic introduction of the 4-(trifluoromethyl)benzoyl moiety can be a critical step in the synthesis of novel therapeutics and functional materials. The electron-withdrawing nature of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and binding affinity. While 4-(trifluoromethyl)benzoyl chloride is a widely used and highly reactive acylating agent, a range of alternative reagents offer distinct advantages in terms of handling, selectivity, and milder reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Acylating Reagents
The selection of an appropriate reagent for introducing the 4-(trifluoromethyl)benzoyl group is a balance between reactivity, selectivity, cost, and ease of handling. The following table summarizes the key characteristics of the primary alternatives to this compound.
| Reagent Class | Key Examples | Relative Reactivity | Advantages | Limitations |
| Acyl Halides | This compound | Very High | High reactivity, cost-effective, well-established protocols. | Highly moisture-sensitive, generates corrosive HCl byproduct, can lead to side reactions with sensitive substrates. |
| 4-(Trifluoromethyl)benzoyl fluoride | High | Less sensitive to moisture than the chloride, may offer different selectivity in some cases. | Generally more expensive and less commonly used than the chloride. | |
| Acid Anhydrides | 4-(Trifluoromethyl)benzoic anhydride (B1165640) | High | Less moisture-sensitive than acyl chlorides, byproduct (carboxylic acid) is less corrosive than HCl. | Less reactive than acyl chlorides, may require heating or a catalyst. |
| Activated Esters | 4-(Trifluoromethyl)benzoyl-N-hydroxysuccinimide ester | Moderate | High selectivity, stable and isolable, byproduct (NHS) is water-soluble, facilitating purification. | Requires pre-synthesis of the activated ester, may have lower reactivity with sterically hindered nucleophiles. |
| In-situ Activation | 4-(Trifluoromethyl)benzoic acid + Coupling Reagent (e.g., HATU, EDC) | Variable (depends on coupling agent) | Avoids isolation of highly reactive intermediates, broad substrate scope, mild reaction conditions. | Cost of coupling reagents can be high, requires careful optimization of conditions. |
Experimental Protocols
Detailed methodologies for the application of these key acylating agents are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Acylation of an Amine with this compound
This protocol describes the N-acylation of a primary amine using this compound.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Triethylamine (B128534) (Et3N) or Pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.1 eq.) to the solution to act as an acid scavenger.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq.) dropwise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Acylation of an Alcohol with 4-(Trifluoromethyl)benzoic Anhydride
This protocol details the O-acylation of a primary alcohol using 4-(trifluoromethyl)benzoic anhydride.
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
4-(Trifluoromethyl)benzoic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.), 4-(trifluoromethyl)benzoic anhydride (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Dissolve the solids in anhydrous THF.
-
Stir the reaction mixture at room temperature for 4-12 hours. Gentle heating (e.g., to 40-50 °C) may be required for less reactive alcohols.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to remove the 4-(trifluoromethyl)benzoic acid byproduct.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ester by column chromatography.
Protocol 3: Synthesis and Use of 4-(Trifluoromethyl)benzoyl-N-hydroxysuccinimide Ester
This two-part protocol describes the preparation of the activated ester and its subsequent use in the acylation of an amine.
Part A: Synthesis of 4-(Trifluoromethyl)benzoyl-N-hydroxysuccinimide Ester
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous dioxane or THF
-
Stir bar
-
Round-bottom flask
Procedure:
-
Dissolve 4-(trifluoromethyl)benzoic acid (1.0 eq.) and N-hydroxysuccinimide (1.1 eq.) in anhydrous dioxane at room temperature.
-
Add a solution of DCC (1.1 eq.) in dioxane dropwise to the stirred mixture.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter off the DCU precipitate and wash it with dioxane.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS ester.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(trifluoromethyl)benzoyl-N-hydroxysuccinimide ester.
Part B: Acylation of an Amine with the NHS Ester
Materials:
-
Amine (e.g., the amino group of an amino acid like lysine)
-
4-(Trifluoromethyl)benzoyl-N-hydroxysuccinimide ester
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5) or an organic solvent with a non-nucleophilic base (e.g., DMF with DIPEA)
-
Stir bar
-
Reaction vessel
Procedure:
-
Dissolve the amine-containing substrate in the chosen buffer or solvent system.
-
Add a solution of the 4-(trifluoromethyl)benzoyl-N-hydroxysuccinimide ester (1.2 eq.) in a minimal amount of a water-miscible organic solvent (if using an aqueous buffer) or directly to the organic solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by an appropriate method (e.g., HPLC, LC-MS).
-
Upon completion, if in an aqueous buffer, extract the product with a suitable organic solvent. If in an organic solvent, proceed with a standard aqueous workup.
-
Purify the product by chromatography or crystallization.
Visualizing the Acylation Pathways
The following diagrams illustrate the general workflows for the different acylation strategies.
Caption: General workflow for acylation reactions.
Caption: Reactivity hierarchy of acylating agents.
References
Cost-benefit analysis of using 4-(Trifluoromethyl)benzoyl chloride in synthesis
A Comparative Guide to 4-(Trifluoromethyl)benzoyl Chloride in Synthesis
For researchers and drug development professionals, the incorporation of fluorine atoms into organic molecules is a critical strategy for enhancing pharmacological properties. The trifluoromethyl (–CF3) group, in particular, can significantly improve metabolic stability, binding affinity, and lipophilicity. This compound is a key reagent for introducing the 4-(trifluoromethyl)benzoyl moiety, a common feature in many pharmaceuticals and agrochemicals.[1] This guide provides a cost-benefit analysis of using this compound compared to its alternatives, supported by experimental data and detailed protocols.
The primary application of this compound is in acylation reactions, such as the formation of amides and esters, which are fundamental transformations in organic synthesis.[2] A widely used method for this purpose is the Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine or alcohol in the presence of a base.[3][4]
Cost and Performance Comparison
The decision to use this compound often involves a trade-off between its higher cost and the unique benefits it imparts to the target molecule. Below is a comparative analysis with common alternatives.
| Reagent | Typical Price (per 25g) | Key Advantages | Key Disadvantages | Typical Yields |
| This compound | $134.00 - $141.20[1][5] | Introduces a trifluoromethyl group, enhancing metabolic stability and biological activity.[1] Highly reactive. | Higher cost. | High (often >90%) |
| Benzoyl chloride | ~$27.00 (for 25g)[6] | Low cost, readily available, well-established reactivity.[7] | Product lacks the benefits of fluorination. May require harsher conditions than its fluorinated counterpart.[7] | High (often >90%)[8][9] |
| 4-(Trifluoromethyl)benzoic acid + Coupling Agent (e.g., EDC, DCC) | Varies (Acid: ~
| Milder reaction conditions are possible. Avoids the generation of HCl. | Higher total reagent cost and more complex procedure. Potential for side reactions and racemization.[2][10] | Good to excellent (70-90%)[10] |
Note: Prices are approximate and subject to change based on supplier and purity.
Experimental Workflows and Protocols
Visualization of a General Acylation Workflow
The following diagram illustrates a typical workflow for an acylation reaction using an acyl chloride like this compound.
Caption: General experimental workflow for acylation.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-(trifluoromethyl)benzamide via Schotten-Baumann Reaction
This protocol details a typical amide formation using this compound.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzylamine (1.0 eq) in dichloromethane (20 mL).
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Cool the flask containing the benzylamine solution to 0°C using an ice bath.
-
Slowly add the 10% NaOH solution (2.0 eq) to the stirred benzylamine solution.
-
Add this compound (1.05 eq) dropwise to the biphasic mixture over 15 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.[11]
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).[11]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain N-benzyl-4-(trifluoromethyl)benzamide.
Protocol 2: Synthesis of N-Benzylbenzamide using Benzoyl Chloride (Alternative)
This protocol outlines the synthesis using the more economical alternative, benzoyl chloride.
Materials:
-
Benzylamine
-
Benzoyl chloride
-
10% aqueous Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a 100 mL flask, add benzylamine (1.0 eq) and 25 mL of 10% aqueous NaOH solution.
-
With vigorous stirring, add benzoyl chloride (1.05 eq) dropwise over 15-20 minutes.[4]
-
After the addition, continue to stir the mixture vigorously for an additional 15-20 minutes at room temperature.
-
The product, N-benzylbenzamide, will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from ethanol (B145695) to yield pure N-benzylbenzamide.
Cost-Benefit Decision Framework
The choice of reagent is often dictated by the specific goals of the synthesis. The following diagram provides a logical framework for making this decision.
Caption: Decision framework for selecting an acylation reagent.
Conclusion
This compound is an invaluable but costly reagent for introducing the trifluoromethylbenzoyl group into molecules, a common strategy in drug discovery and agrochemical development to enhance molecular properties.[1][12][13] Its primary advantage lies in the beneficial physicochemical and biological properties conferred by the –CF3 group.
The cost-benefit analysis hinges on the project's specific requirements.
-
High-Value Applications: For the synthesis of novel pharmaceutical candidates or high-performance materials where enhanced metabolic stability or specific electronic properties are paramount, the high cost of this compound is often justified by the superior performance of the final product.
-
Cost-Sensitive Synthesis: For applications where the –CF3 group is not essential, or for large-scale production where cost is a primary driver, benzoyl chloride remains the more economical choice.[7]
-
Sensitive Substrates: When dealing with delicate substrates that may not tolerate the conditions of a standard Schotten-Baumann reaction, using the corresponding carboxylic acid with a coupling agent offers a milder, albeit more complex and costly, alternative to using the acyl chloride directly.[2][10]
Ultimately, the selection of the appropriate benzoylating agent requires a careful evaluation of the synthetic goals, the chemical nature of the substrate, and budgetary constraints.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. 4-(トリフルオロメチル)ベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzoyl chloride price,buy Benzoyl chloride - chemicalbook [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
Characterization of N-[4-(trifluoromethyl)phenyl] amides
A Comprehensive Comparison Guide to N-[4-(trifluoromethyl)phenyl] Amides for Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(trifluoromethyl)phenyl] amides are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl group, a well-known bioisostere for various functional groups, often imparts unique physicochemical properties to the parent molecule, such as increased metabolic stability, enhanced membrane permeability, and stronger protein-ligand interactions.[1][2] This has led to the exploration of N-[4-(trifluoromethyl)phenyl] amides as potent biological agents, particularly as kinase inhibitors in cancer therapy, as well as their use as fungicides and insecticides.[3][4][] This guide provides a comparative overview of the synthesis, characterization, and biological activity of this important class of amides, supported by experimental data and detailed protocols.
Synthesis and Yield Comparison
The synthesis of N-[4-(trifluoromethyl)phenyl] amides is most commonly achieved through the acylation of 4-(trifluoromethyl)aniline (B29031) with a variety of acylating agents, such as carboxylic acid chlorides or anhydrides. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. Below is a comparison of different synthetic approaches with their reported yields.
| Compound ID | Acylating Agent | Base/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1a | Acetic anhydride | Triethylamine | THF | 65 °C, 32 h | 85 | [6] |
| 1c | 2,2,2-Trifluoroacetic anhydride | Triethylamine | THF | 25 °C, 24 h | 69 | [6] |
| 1b | 3-Nitrobenzoyl chloride | Sodium hydride | THF | 25 °C, 48-72 h | 69-97 | [6] |
| 6c | 3-(Trifluoromethyl)benzoyl chloride | Not specified | Not specified | Not specified | 81 | [7] |
| N/A | Benzoyl chloride | Au/DNA | O2 | 50 °C, 12 h | Not specified | [8] |
Spectroscopic Characterization
The structural elucidation of N-[4-(trifluoromethyl)phenyl] amides relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[9] The data presented below offers a comparative look at the characteristic spectral features of representative compounds.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[1]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| N-phenyl-4-(trifluoromethyl)benzamide | 10.48 (s, 1H), 8.15 (d, J = 8.1 Hz, 2H), 7.92 (d, J = 8.3 Hz, 2H), 7.79 (d, J = 7.5 Hz, 2H), 7.43 (t, J = 7.9 Hz, 2H), 7.18 (t, J = 7.4 Hz, 1H) | Not available in abstract | [8] |
| 3-(Trifluoromethyl)-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)benzamide (6c) | 10.84 (s, 1H, NH), 9.92 (s, 1H, NH), 8.23-8.31 (m, 2H, Ar-H), 7.99 (d, J = 7.6 Hz, 3H, Ar-H), 7.66-7.88 (m, 4H, Ar-H), 7.58 (t, J = 7.2 Hz, 1H, Ar-H), 7.44 (t, J = 7.2 Hz, 1H, Ar-H), 7.06 (d, J = 7.6 Hz, 1H, Ar-H) | 165.1, 143.2, 135.8, 134.8, 133.6, 132.5, 132.4, 130.8, 130.4, 129.9, 128.8, 127.4, 125.7, 125.0, 124.9, 124.4, 120.8, 120.6, 116.2 | [7] |
| Benzamide, 4-trifluoromethyl-N-(4-methylphenyl)- | Not available | 165.9, 138.1, 135.2, 131.9, 129.2, 128.9, 127.2, 124.7, 120.4 | [10] |
IR and Mass Spectrometry
IR spectroscopy is useful for identifying characteristic functional groups, particularly the amide C=O and N-H stretching vibrations.[9] Mass spectrometry provides the molecular weight of the compound, aiding in its identification.[9]
| Compound | IR (ν, cm⁻¹) | MS (m/z) | Reference |
| N-phenyl-4-(trifluoromethyl)benzamide | 3326 (N-H), 1641 (C=O) | 212.1075 [M+H]⁺ | [8] |
| 3-(Trifluoromethyl)-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)benzamide (6c) | 3350, 3265 (N-H), 1680 (C=O), 1321, 1072 | 489.0 [M+H]⁺ | [7] |
Biological Activity: Kinase Inhibition
A significant area of research for N-[4-(trifluoromethyl)phenyl] amides is their potential as kinase inhibitors. Dysregulation of protein kinases is a hallmark of many cancers, making them attractive therapeutic targets.[3]
Comparative Inhibitory Activity
The inhibitory potential of these amides against various kinases is often quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Compound | Target Kinase | IC₅₀ (µM) | % Inhibition | Reference |
| Compound 11 | EGFR | Not specified | 91% at 10 nM | [3] |
| Compound 13 | EGFR | Not specified | 92% at 10 nM | [3] |
| Compound 18 | PDGFRα | Not specified | 67% at 10 nM | [3] |
| Compound 20 | PDGFRα | Not specified | 77% at 10 nM | [3] |
| Compound 3d | Src | 0.9 | Not specified | [3] |
| Compound 3b | Src | 4.9 | Not specified | [3] |
| Compound 3c | Src | 5.9 | Not specified | [3] |
Experimental Protocols
General Synthesis of N-[4-(trifluoromethyl)phenyl] Amides from Acyl Chlorides
This protocol is a generalized procedure based on methodologies reported in the literature.[6]
Materials:
-
4-(Trifluoromethyl)aniline
-
Appropriate acyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF, add sodium hydride (1.04 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 40 minutes.
-
Add the corresponding acyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 25 °C for 48-72 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-[4-(trifluoromethyl)phenyl] amide.
In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general workflow for assessing the inhibitory activity of N-[4-(trifluoromethyl)phenyl] amides against a target kinase.[11][12]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate peptide
-
N-[4-(trifluoromethyl)phenyl] amide test compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the N-[4-(trifluoromethyl)phenyl] amide test compound in the kinase assay buffer.
-
In a microplate, add the kinase and its specific substrate to each well.
-
Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow: Synthesis of N-[4-(trifluoromethyl)phenyl] Amides
Caption: General workflow for the synthesis of N-[4-(trifluoromethyl)phenyl] amides.
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by N-[4-(trifluoromethyl)phenyl] amides.
References
- 1. researchgate.net [researchgate.net]
- 2. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. assayquant.com [assayquant.com]
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)benzoyl Chloride: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4-(Trifluoromethyl)benzoyl chloride (CAS No. 329-15-7). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and neutralization of this reactive compound. Adherence to these guidelines is critical for laboratory safety and environmental protection.
Understanding the Hazards
This compound is a combustible, corrosive, and water-reactive liquid that can cause severe skin burns and eye damage.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| CAS Number | 329-15-7 | [1] |
| Molecular Formula | C₈H₄ClF₃O | N/A |
| Molecular Weight | 208.56 g/mol | N/A |
| Appearance | Liquid | N/A |
| Density | 1.404 g/mL at 25 °C | N/A |
| Boiling Point | 188-190 °C | N/A |
| Flash Point | 78 °C (172.4 °F) - closed cup | N/A |
| Hazard Classifications | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), Corrosive to Metals (Category 1), Flammable Liquid (Category 4) | [1] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and acid gases is necessary.
Detailed Experimental Protocol for Neutralization and Disposal
The primary method for the safe disposal of this compound is through controlled neutralization (hydrolysis) to convert the reactive acyl chloride into the less hazardous 4-(trifluoromethyl)benzoic acid and hydrochloric acid. The resulting acidic solution can then be neutralized for disposal.
Materials:
-
This compound waste
-
Large beaker or flask (at least 4 times the volume of the waste and neutralization solution combined)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
Ice bath
-
5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Place the large beaker or flask containing a magnetic stir bar in an ice bath to control the reaction temperature.
-
Fill the beaker with a 5-10% sodium bicarbonate or sodium carbonate solution. Ensure the volume of the basic solution is in excess of what is required to neutralize the acyl chloride and the resulting hydrochloric acid.
-
-
Neutralization of this compound:
-
Slowly and carefully add the this compound waste to the cold, stirring basic solution dropwise using a dropping funnel or pipette.[4] The reaction is exothermic and will produce gas (carbon dioxide); a slow addition rate is crucial to prevent splashing and uncontrolled reaction.
-
Monitor the reaction temperature and maintain it below 20°C by adding more ice to the bath as needed.
-
-
Completion of Reaction:
-
After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction goes to completion.
-
Remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir.
-
-
Final Neutralization and pH Check:
-
Check the pH of the solution using pH paper or a pH meter. The pH should be between 6 and 8.
-
If the solution is still acidic, add more sodium bicarbonate or sodium carbonate solution until the pH is within the acceptable range.
-
If the solution is too basic, it can be neutralized with a dilute acid (e.g., 1M HCl) with caution.
-
-
Waste Collection:
-
Once the solution is neutralized, transfer it to a properly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on the final disposal of the neutralized aqueous waste. Do not pour the neutralized solution down the drain unless permitted by local regulations.
-
Spill Management
In the event of a spill:
-
Evacuate the area and alert personnel.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Do not use water on a spill of pure this compound as it will react violently.[3]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Trifluoromethyl)benzoyl chloride
Essential Safety and Handling Guide for 4-(Trifluoromethyl)benzoyl Chloride
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound, including detailed operational and disposal plans.
Chemical Profile and Hazards
This compound (CAS No: 329-15-7) is a combustible liquid that is corrosive to metals and causes severe skin burns and eye damage.[1][2] It is crucial to handle this substance with extreme care due to its hazardous properties. Contact with water liberates toxic gas, adding another layer of complexity to its handling and storage.[2]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 329-15-7 | |
| Molecular Formula | C8H4ClF3O | |
| Density | 1.404 g/mL at 25 °C | |
| Boiling Point | 188-190 °C | |
| Flash Point | 78 °C (172.4 °F) - closed cup | |
| Hazard Class | 8A (Combustible corrosive hazardous materials) |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is mandatory to ensure the safety of all laboratory personnel.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Personal Protective Equipment (PPE): A comprehensive PPE setup is required to prevent any contact with the chemical.[1][2][4] This includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[4]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[5][6] Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A flame-resistant lab coat and additional chemical-resistant apron should be worn.[7] For larger quantities or increased risk of splashing, a chemical-protection suit is recommended.
-
Respiratory Protection: In case of inadequate ventilation or for emergency situations, a full-face respirator with an appropriate filter (e.g., type ABEK EN14387) is necessary.[8]
-
Handling Procedures
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Dispensing: When transferring the liquid, use a syringe or a cannula under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[2]
-
Avoiding Incompatibilities: Keep the chemical away from water, strong oxidizing agents, strong acids, strong bases, and alcohols.[2][9]
-
Heating: Avoid heating the substance near open flames, sparks, or hot surfaces.[1][2]
Storage
-
Container: Store in the original, tightly sealed container.[1][3]
-
Location: Keep in a dry, cool, and well-ventilated place, away from incompatible materials.[2][3] The storage area should be a designated corrosives area and locked.[1]
-
Inert Atmosphere: For long-term storage, maintaining an inert atmosphere is recommended to preserve the quality and prevent reactions with moisture.[2]
Emergency Procedures
Immediate and appropriate response in case of an emergency is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2][4]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Rinse skin with plenty of water and soap.[2][4] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[2]
-
Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[2]
-
Wear full personal protective equipment, including respiratory protection.
-
Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[2] Do not use combustible materials like sawdust.
-
Do not expose the spill to water.[2]
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][10] Do not dispose of it down the drain.[4]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. download.basf.com [download.basf.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
